molecular formula C12H8FN3O2S B1682493 STK683963 CAS No. 370073-65-7

STK683963

Número de catálogo: B1682493
Número CAS: 370073-65-7
Peso molecular: 277.28 g/mol
Clave InChI: JBBNLKMLYZFWTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

STK683963 is a compound identified for its role as an activator of the autophagy protease ATG4B. It was discovered through a cell-based luciferase screen designed to identify regulators of ATG4B activity . ATG4B is a key regulator of the LC3/GABARAP conjugation system, which is essential for autophagosome formation, maturation, and closure—core processes in the cellular autophagy pathway . The primary research value of this compound lies in its use as a tool compound to investigate the complex biology of autophagy. Research indicates that ATG4B is regulated by multiple post-translational modifications, and enhancers of its activity, such as this compound, can impact the kinetics of LC3/GABARAP processing . Given that ATG4B is overexpressed in some cancer types and is being explored as a potential therapeutic target, chemical activators like this compound provide a means to study the functional consequences of modulating this protease in disease models . The raw data from the screen that identified this compound has been provided as a resource to facilitate further scientific inquiry into autophagy regulation . This product is intended for research purposes only and is not approved for use in humans or as a drug. It is the responsibility of the purchaser to ensure compliance with all applicable regulations for the safe handling and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2S/c13-6-1-3-7(4-2-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBNLKMLYZFWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(S2)C(=CC(=O)N3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327068
Record name 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17505973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

370073-65-7
Record name 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: STK683963, A Novel Activator of ATG4B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

STK683963 is a small molecule compound identified as a potent activator of cellular Autophagy Related 4B Cysteine Peptidase (ATG4B) activity.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts centered on the modulation of autophagy.

Chemical Identity and Physicochemical Properties

This compound is a novel chemical entity with the CAS number 370073-65-7.[4] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 5-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Molecular Formula C12H8FN3O2S[1]
Molecular Weight 277.27 g/mol [1]
CAS Number 370073-65-7[4]
Appearance Solid[1]
Purity 99.41%[5]
Solubility ≥ 5 mg/mL in DMSO[1]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[1]

Chemical Structure:

this compound Chemical Structure

Biological Activity and Mechanism of Action

This compound is a strong activator of cellular ATG4B, a key cysteine protease that regulates autophagosome formation through the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3).[1][2][6][7] The activation of ATG4B by this compound is believed to be indirect and mediated through a redox-regulated mechanism.[1][2][3]

Studies have shown that the activity of this compound is completely blocked by the reducing agent N-acetyl cysteine (NAC), suggesting that the compound acts by modulating the redox state of ATG4B.[1][2][3] ATG4B activity is known to be regulated by the formation of reversible intramolecular disulfide bonds between specific cysteine residues, namely Cys292 and Cys361, in response to oxidative stress.[3][4] It is proposed that this compound promotes an oxidative environment that facilitates the formation of these disulfide bonds, thereby enhancing ATG4B's enzymatic activity.

The effect of this compound on ATG4B activity is dose-dependent, with significant up-regulation of a luciferase release reporter observed at concentrations ranging from 0-50 μM after 24 hours of treatment.[1] It is important to note that the increase in luciferase activity was observed after overnight treatment, suggesting an indirect mode of action rather than direct enzymatic activation.[2][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-mediated activation of ATG4B.

STK683963_Pathway This compound This compound Redox_Modulation Cellular Redox State (Oxidative Shift) This compound->Redox_Modulation Induces ATG4B_inactive ATG4B (Reduced) (Cys292-SH, Cys361-SH) Redox_Modulation->ATG4B_inactive Promotes Oxidation ATG4B_active ATG4B (Oxidized) (Cys292-S-S-Cys361) ATG4B_inactive->ATG4B_active proLC3 pro-LC3 ATG4B_active->proLC3 Cleavage LC3I LC3-I proLC3->LC3I Autophagosome Autophagosome Formation LC3I->Autophagosome Lipidation & Incorporation

Caption: Proposed mechanism of this compound action on ATG4B.

Experimental Protocols

The primary method for characterizing the activity of this compound is a cell-based luciferase release reporter assay.[2] This assay quantitatively measures the cleavage of a fusion protein by ATG4B.

Luciferase Release Assay for ATG4B Activity

Objective: To quantify the cellular ATG4B activity in response to this compound treatment.

Cell Line: HeLa cells stably expressing an Actin-LC3-dNGLUC fusion protein (HeLa-ActinLC3dNGLUC).[2] In this system, cleavage of the LC3 linker by active ATG4B releases the Gaussia luciferase fragment (dNGLUC) into the cell culture supernatant.

Materials:

  • HeLa-ActinLC3dNGLUC cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • N-acetyl cysteine (NAC) (for control experiments)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa-ActinLC3dNGLUC cells in a 96-well plate at a density of 20,000 cells/well. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium (e.g., 0-50 μM).

    • For control wells, prepare medium with DMSO vehicle control and medium with this compound and NAC.

    • Remove the old medium from the cells and add the medium containing the different treatments.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Luciferase Measurement:

    • Add the luciferase assay reagent to the collected supernatant according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the fold change in luciferase activity against the concentration of this compound to generate a dose-response curve.

Experimental Workflow

The following diagram outlines the workflow for the luciferase release assay.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed HeLa-ActinLC3dNGLUC cells (20,000 cells/well) Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence Prepare_Treatments Prepare this compound dilutions and controls (DMSO, STK+NAC) Adherence->Prepare_Treatments Treat_Cells Add treatments to cells Prepare_Treatments->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Add_Reagent Add luciferase assay reagent Collect_Supernatant->Add_Reagent Measure_Luminescence Measure luminescence with a luminometer Add_Reagent->Measure_Luminescence Analyze_Data Analyze data and plot dose-response curve Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ATG4B luciferase release assay.

Quantitative Data Summary

Table 2: In Vitro Activity of this compound

Assay TypeCell LineConcentration RangeObservationReference
Luciferase Release AssayHeLa-ActinLC3dNGLUC0-50 μMStrong, dose-dependent up-regulation of luciferase release[1][2]
Luciferase Release AssayHEK293T (transfected)Not specifiedActivation of luciferase release[2][3]
Cell Viability AssayHeLaNot specifiedNo effect on cell viability[3]

Conclusion

This compound is a valuable research tool for studying the regulation of autophagy through the activation of ATG4B. Its indirect, redox-mediated mechanism of action provides a unique approach to modulating this critical cellular process. The experimental protocols and data presented in this guide offer a foundation for further investigation into the therapeutic potential of this compound and its analogs in diseases where autophagy modulation is a desired outcome, such as cancer.[1][8][9][10] Further studies are warranted to elucidate the precise molecular target of this compound that leads to the observed redox-dependent activation of ATG4B and to evaluate its efficacy and safety in preclinical models.

References

"STK683963" synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the chemical identifier "STK683963" has yielded no specific information regarding its synthesis, purification, or biological context. This identifier does not correspond to any publicly available data on chemical structures, experimental protocols, or research publications.

The search for "this compound" across scientific databases and chemical supplier catalogs did not retrieve any relevant results. This suggests that "this compound" may be an internal or proprietary compound code not available in the public domain, a possible typographical error, or an outdated identifier.

Without a known chemical structure or any associated scientific literature, it is not possible to provide the requested in-depth technical guide, including:

  • Synthesis and Purification Methods: Details of chemical reactions, starting materials, and purification techniques are entirely dependent on the specific molecular structure.

  • Quantitative Data: Information such as reaction yields, purity levels, and analytical data is specific to the compound .

  • Experimental Protocols: Methodologies for handling, analysis, and biological assays are tailored to the specific chemical entity.

  • Signaling Pathways and Experimental Workflows: Diagrams illustrating biological activity or experimental processes cannot be generated without understanding the compound's mechanism of action or its use in research.

To proceed with this request, a valid and publicly recognized chemical identifier, such as a CAS number, IUPAC name, or a reference to a published scientific paper or patent describing the compound, is required.

In-depth Technical Guide: Predicted Mechanism of Action of STK683963

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

STK683963 is a novel small molecule identified as a potent, cell-permeable activator of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy pathway. Emerging research indicates that this compound does not directly interact with ATG4B but rather modulates its activity through an indirect mechanism involving the cellular redox state. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key experimental findings, detailed protocols, and a predicted signaling pathway. The information provided herein is intended to facilitate further research and drug development efforts targeting the autophagy pathway for therapeutic intervention, particularly in oncology.

Introduction to this compound and its Target, ATG4B

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The cysteine protease ATG4B is a central regulator of autophagy, responsible for the proteolytic processing of microtubule-associated protein 1 light chain 3 (LC3) and its homologues, a crucial step for autophagosome formation. Given its role in cell survival, ATG4B has emerged as a promising therapeutic target in various diseases, including cancer.

This compound has been identified as a strong activator of cellular ATG4B activity.[1] Unlike direct enzymatic activators, the effects of this compound on ATG4B are observed after prolonged incubation, suggesting an indirect mode of action.[1] This observation points towards a more complex mechanism involving the modulation of upstream signaling pathways that ultimately converge on ATG4B.

Predicted Mechanism of Action: Redox Regulation of ATG4B

The prevailing hypothesis for this compound's mechanism of action centers on the modulation of the cellular redox environment to enhance ATG4B activity. ATG4B is known to be regulated by reversible oxidation. Specifically, the formation of an intramolecular disulfide bond between cysteine residues Cys292 and Cys361 can lead to ATG4B oligomerization and a reduction in its catalytic activity.

Experimental evidence strongly suggests that this compound promotes a cellular environment that favors the reduced, more active state of ATG4B. The pro-autophagic activity of this compound is completely abrogated by the antioxidant N-acetyl-L-cysteine (NAC), indicating that the generation of reactive oxygen species (ROS) is a critical upstream event in the mechanism of action of this compound.[2]

The proposed signaling pathway is as follows: this compound, through an as-yet-unidentified primary target, induces a mild oxidative stress within the cell. This subtle shift in the redox balance is sufficient to modulate the redox-sensitive cysteine residues of ATG4B, preventing their oxidation and subsequent inactivation. By maintaining ATG4B in its active, monomeric state, this compound enhances the processing of LC3, thereby promoting autophagic flux.

STK683963_Mechanism Predicted Signaling Pathway of this compound This compound This compound Unknown_Target Unknown Primary Target(s) This compound->Unknown_Target Binds to ROS ↑ Reactive Oxygen Species (ROS) Unknown_Target->ROS Induces ATG4B_inactive Inactive ATG4B (Oxidized/Oligomerized) ROS->ATG4B_inactive Inhibits formation of ATG4B_active Active ATG4B (Reduced/Monomeric) ATG4B_active->ATG4B_inactive LC3_I LC3-I ATG4B_active->LC3_I Cleaves LC3 pro-LC3 Autophagy ↑ Autophagosome Formation LC3_I->Autophagy Promotes

Caption: Predicted signaling pathway for this compound-mediated activation of ATG4B.

Quantitative Data Summary

The activity of this compound and its analogues has been quantified using a cell-based luciferase reporter assay. The data demonstrates a clear dose-dependent activation of ATG4B by this compound and STK683964, while the analogue STK848088 showed no significant effect.

CompoundConcentration Range TestedObserved Effect on ATG4B Activity
This compound 0 - 50 µMStrong, dose-dependent activation[1]
STK683964 0 - 50 µMSlightly higher activation than this compound[1]
STK848088 0 - 50 µMNo significant activation[1]

Note: Specific EC50 values for ATG4B activation by this compound are not yet publicly available and would require further dose-response analysis.

Experimental Protocols

ATG4B Activity Luciferase Release Reporter Assay

This assay provides a quantitative measure of cellular ATG4B activity by monitoring the cleavage of a reporter construct.[1]

Principle: A fusion protein consisting of β-actin, LC3, and a fragment of Gaussia luciferase (dNGLUC) is expressed in cells. Cleavage of the LC3 portion by active ATG4B releases the dNGLUC fragment, which is then secreted from the cell. The amount of luciferase activity in the cell culture supernatant is directly proportional to the cellular ATG4B activity.

Experimental Workflow:

Luciferase_Assay_Workflow Workflow for ATG4B Luciferase Reporter Assay Start Start Cell_Culture Seed HeLa cells stably expressing Actin-LC3-dNGLUC reporter Start->Cell_Culture Treatment Treat cells with this compound (or DMSO control) for 24 hours Cell_Culture->Treatment Supernatant_Collection Collect cell culture supernatant Treatment->Supernatant_Collection Luciferase_Assay Measure Gaussia luciferase activity in the supernatant using a luminometer Supernatant_Collection->Luciferase_Assay Data_Analysis Analyze data and normalize to DMSO control Luciferase_Assay->Data_Analysis End End Data_Analysis->End

References

No Publicly Available Data for "STK683963" In Vitro Preliminary Screening

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the in vitro preliminary screening, mechanism of action, or biological activity of a compound designated "STK683963."

This absence of data prevents the creation of the requested in-depth technical guide and accompanying visualizations. The identifier "this compound" may represent an internal compound code not yet disclosed in public forums, a novel substance pending publication, or a potential typographical error.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the compound identifier: Double-check the accuracy of "this compound" for any potential transcription errors.

  • Consult internal documentation: If this is a compound from an internal discovery program, relevant data would be contained within proprietary databases and reports.

  • Monitor scientific literature: Future publications or conference presentations may disclose information regarding this compound if it is currently in a preclinical development stage.

Without accessible data, it is not possible to summarize quantitative findings, detail experimental protocols, or illustrate signaling pathways as requested. Standard methodologies for in vitro screening often involve a battery of assays to determine a compound's cytotoxic effects on various cell lines and to elucidate its mechanism of action.

General Methodologies in In Vitro Screening

For context, a typical in vitro preliminary screening workflow for a novel compound might involve the following experimental protocols:

1. Cell Viability and Cytotoxicity Assays: These assays are fundamental to understanding the effect of a compound on cell survival. Common methods include:

  • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.

  • ATP Assay: Quantifies the amount of ATP present, which correlates with the number of viable cells.[1]

  • Flow Cytometry-based Assays: Can distinguish between live, apoptotic, and necrotic cells using fluorescent dyes.[2][3]

2. Mechanism of Action Studies: Once a compound shows activity, further experiments are conducted to understand how it works. These can include:

  • Kinase Profiling: Screening the compound against a panel of kinases to identify potential targets.

  • Western Blotting: To observe changes in protein expression levels in key signaling pathways.

  • Gene Expression Analysis: Using techniques like RT-qPCR or RNA sequencing to see how the compound affects gene transcription.

Illustrative Workflow and Pathway Diagrams

While specific diagrams for "this compound" cannot be generated, the following examples illustrate the types of visualizations that would be included in a technical guide for a compound with known properties.

G cluster_0 Compound Screening cluster_1 Hit Identification cluster_2 Lead Optimization Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Primary Screen HTS HTS Hit Confirmation Hit Confirmation HTS->Hit Confirmation Dose-Response Studies Dose-Response Studies Hit Confirmation->Dose-Response Studies Lead Compound(s) Lead Compound(s) Dose-Response Studies->Lead Compound(s) Mechanism of Action Studies Mechanism of Action Studies Lead Compound(s)->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

Caption: A generalized workflow for in vitro drug discovery from initial screening to lead optimization.

G cluster_pathway Illustrative Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation STKXXXXXX (Hypothetical Inhibitor) STKXXXXXX (Hypothetical Inhibitor) STKXXXXXX (Hypothetical Inhibitor)->PI3K

References

STK683963: A Novel Activator of ATG4B for Autophagy Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Target Identification and Validation

For researchers, scientists, and drug development professionals, this guide details the identification and validation of STK683963, a small molecule activator of the cysteine protease ATG4B, a key regulator of autophagy. This document provides a comprehensive overview of the experimental data, detailed protocols, and the elucidated mechanism of action for this compound.

Target Identification: ATG4B

This compound was identified as a potent activator of cellular ATG4B activity through a small molecule screen utilizing a cell-based luciferase reporter assay.[1][2] ATG4B is a critical protease in the autophagy pathway, responsible for the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) and other ATG8 family members, a necessary step for autophagosome formation.[1]

Target Validation and Quantitative Analysis

The activity of this compound and its analogs was validated in HeLa cells stably expressing an Actin-LC3-dNGLUC reporter construct. In this system, ATG4B-mediated cleavage of the fusion protein releases dNGLUC into the supernatant, where its luciferase activity can be quantified as a direct measure of ATG4B activity in a cellular context.

This compound demonstrated a dose-dependent increase in luciferase release, indicating a significant activation of ATG4B. The data from these experiments are summarized in the table below.

CompoundConcentration (µM)Fold Activation of ATG4B (vs. DMSO)
This compound 1~1.5
5~2.5
10~3.5
25~4.0
50~4.5
STK683964 (analog) 1~1.8
5~3.0
10~4.0
25~4.8
50~5.0
STK848088 (analog) 1-50No significant activation

Table 1: Dose-dependent activation of ATG4B by this compound and its analogs in HeLa-ActinLC3dNGLUC cells after overnight treatment. Data is expressed as a fold change relative to the DMSO control.[2]

Mechanism of Action: Redox Regulation

The mechanism of action for this compound appears to be indirect and linked to the redox regulation of ATG4B.[3] The activating effect of this compound on ATG4B was completely abrogated in the presence of the reducing agent N-acetyl cysteine (NAC), suggesting that this compound may function by promoting an oxidative state that enhances ATG4B activity.[1][3]

This compound This compound ROS Increased Oxidative Stress This compound->ROS Induces ATG4B_active ATG4B (Oxidized/Active) ROS->ATG4B_active Promotes oxidation ATG4B_inactive ATG4B (Reduced/Inactive) LC3_processing LC3 Processing & Autophagosome Formation ATG4B_active->LC3_processing Catalyzes NAC N-acetyl cysteine (NAC) NAC->ROS Inhibits

Proposed mechanism of this compound action via redox regulation of ATG4B.

Experimental Protocols

Cell-Based ATG4B Luciferase Release Reporter Assay

This assay quantitatively measures the cellular activity of ATG4B.

Materials:

  • HeLa or HEK293T cells

  • Actin-LC3-dNGLUC reporter plasmid

  • Transfection reagent (e.g., FuGENE HD)

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound and analog compounds

  • DMSO (vehicle control)

  • N-acetyl cysteine (NAC)

  • 96-well cell culture plates

  • Luciferase substrate (e.g., Coelenterazine)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa or HEK293T cells in a 96-well plate at a density that allows for ~70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with the Actin-LC3-dNGLUC reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent. For stable cell line generation, select with an appropriate antibiotic.

  • Compound Treatment: After 24 hours (for transient transfection), replace the medium with fresh medium containing the desired concentrations of this compound, its analogs, or DMSO vehicle control. For the NAC co-treatment experiment, add NAC along with this compound.

  • Incubation: Incubate the cells for the desired period (e.g., overnight).

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Luciferase Assay: Add the luciferase substrate to the supernatant according to the manufacturer's instructions.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., DMSO-treated cells) to determine the fold activation.

cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis seed_cells 1. Seed HeLa or HEK293T cells in 96-well plate transfect 2. Transfect with Actin-LC3-dNGLUC plasmid seed_cells->transfect add_compounds 3. Add this compound, analogs, or DMSO control transfect->add_compounds incubate 4. Incubate overnight add_compounds->incubate collect_supernatant 5. Collect supernatant incubate->collect_supernatant add_substrate 6. Add luciferase substrate collect_supernatant->add_substrate measure_luminescence 7. Measure luminescence add_substrate->measure_luminescence analyze_data 8. Normalize data and calculate fold activation measure_luminescence->analyze_data

Workflow for the cell-based ATG4B luciferase release reporter assay.

Conclusion

This compound has been successfully identified and validated as a novel small molecule activator of ATG4B. Its mechanism of action is proposed to be through the modulation of the cellular redox environment, which in turn enhances the catalytic activity of ATG4B. The experimental protocols and quantitative data presented here provide a solid foundation for further investigation and utilization of this compound as a chemical tool to probe the intricacies of the autophagy pathway and for potential therapeutic development in diseases where autophagy upregulation is beneficial.

References

STK683963: A Technical Guide to Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of STK683963, a potent activator of the cysteine protease ATG4B, a key regulator of autophagy. The information herein is intended to support researchers and drug development professionals in the effective use of this compound in a laboratory setting. This document outlines known solubility parameters and provides detailed experimental protocols for comprehensive solubility and stability assessment.

Introduction to this compound

This compound has been identified as a robust activator of cellular ATG4B activity, making it a valuable tool for studying the intricacies of the autophagy pathway.[1][2] Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in a variety of diseases, including cancer. This compound facilitates the study of ATG4B's role in this pathway. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for ensuring the accuracy and reproducibility of experimental results.

Solubility Profile of this compound

The solubility of a compound is a critical factor that influences its handling, formulation, and bioavailability. Based on available data, this compound exhibits good solubility in organic solvents but may have limitations in aqueous media.

Known Solubility Data

The following table summarizes the currently available solubility information for this compound.

Solvent/VehicleSolubilityNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL (180.33 mM)Ultrasonic treatment may be required to achieve complete dissolution. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
DMSO/Corn Oil Formulation≥ 5 mg/mLA 1:9 (v/v) mixture of a 50 mg/mL DMSO stock solution and corn oil results in a clear solution suitable for in vivo studies.[1]
Aqueous BufferData not publicly available.General observations for similar compounds suggest potentially low aqueous solubility.[3][4]
Experimental Protocols for Solubility Testing

To further characterize the solubility of this compound, standardized kinetic and thermodynamic solubility assays are recommended.

This assay determines the solubility of a compound from a DMSO stock solution, which is relevant for most in vitro screening applications.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate, followed by the addition of the aqueous buffer (e.g., 198 µL) to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Analysis: Analyze the samples for precipitation. This can be done using several methods:

    • Nephelometry: Measures the scattering of light caused by insoluble particles.

    • UV-Vis Spectrophotometry: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is determined by measuring its absorbance at a predetermined wavelength.

    • LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound in the supernatant after separation from any precipitate.

This method measures the equilibrium solubility of a compound, which is considered its "true" solubility and is crucial for formulation development.

Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.

Methodology:

  • Compound Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., buffers at pH 3.0, 5.0, 7.4, and 9.0).

  • Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After incubation, allow the vials to stand to let the undissolved solid settle.

  • Separation: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start Prepare 10 mM this compound in DMSO k_dilute Serially Dilute in DMSO k_start->k_dilute k_add Add to Aqueous Buffer (e.g., PBS, pH 7.4) k_dilute->k_add k_incubate Incubate with Shaking (e.g., 2 hours) k_add->k_incubate k_analyze Analyze for Precipitation (Nephelometry, UV-Vis, or LC-MS/MS) k_incubate->k_analyze t_start Add Excess Solid this compound to Aqueous Buffers (various pH) t_incubate Equilibrate with Shaking (e.g., 24-48 hours) t_start->t_incubate t_separate Filter Supernatant t_incubate->t_separate t_quantify Quantify by HPLC-UV or LC-MS/MS t_separate->t_quantify

Fig. 1: Experimental workflows for solubility determination.

Stability Profile of this compound

Evaluating the stability of this compound is essential for defining appropriate storage conditions and ensuring the integrity of the compound over time.

Stock Solution Stability

Proper storage of stock solutions is crucial to maintain the compound's activity.

Storage TemperatureRecommended Storage Duration
-80°CUp to 6 months
-20°CUp to 1 month

Note: It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols for Stability Testing

A comprehensive stability assessment involves long-term, accelerated, and forced degradation studies.

Objective: To evaluate the stability of this compound in solution under various storage conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in relevant solvents (e.g., DMSO, aqueous buffers).

  • Storage: Store the solutions under different conditions:

    • Long-Term: 2-8°C, -20°C, and -80°C.

    • Accelerated: 25°C/60% Relative Humidity (RH), 40°C/75% RH.

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, and 6 months for long-term; 0, 1, 2, and 4 weeks for accelerated).

  • Analysis: Use a stability-indicating HPLC method to quantify the remaining amount of this compound and detect any degradation products.

Forced degradation studies are designed to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under stress conditions.

Methodology:

  • Stress Conditions: Expose solutions of this compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: 60°C in solution and as a solid.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Time Points: Monitor the degradation over time (e.g., 0, 2, 4, 8, and 24 hours) until a target degradation of 5-20% is achieved.

  • Analysis: Analyze the stressed samples using an HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

G cluster_stress Forced Degradation Conditions start This compound Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Fig. 2: Workflow for a forced degradation study.

Role of this compound in the ATG4B Signaling Pathway

This compound activates ATG4B, a cysteine protease that plays a dual role in autophagy. ATG4B is responsible for the initial processing of pro-LC3 (and other Atg8 homologs) to its mature form, LC3-I, by cleaving the C-terminal portion to expose a glycine (B1666218) residue. This is a prerequisite for the subsequent conjugation of LC3-I to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is then recruited to the autophagosomal membrane. ATG4B also acts as a delipidating enzyme, removing PE from LC3-II to recycle LC3 back to the cytosol.

G cluster_pathway ATG4B-Mediated Autophagy Steps pro_lc3 pro-LC3 atg4b_cleavage ATG4B (Proteolytic Cleavage) pro_lc3->atg4b_cleavage lc3_i LC3-I conjugation ATG7, ATG3 (Conjugation to PE) lc3_i->conjugation lc3_ii LC3-II-PE (on Autophagosome) atg4b_delipidation ATG4B (Delipidation) lc3_ii->atg4b_delipidation atg4b_cleavage->lc3_i conjugation->lc3_ii atg4b_delipidation->lc3_i This compound This compound This compound->atg4b_cleavage Activates This compound->atg4b_delipidation Activates

Fig. 3: Role of this compound in ATG4B-mediated LC3 processing.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. While the compound demonstrates good solubility in DMSO, further characterization of its aqueous solubility is recommended using the detailed protocols provided. The stability of this compound in stock solutions is well-defined, and the outlined forced degradation and long-term stability studies will enable a comprehensive understanding of its degradation profile. Adherence to these guidelines will ensure the reliable and effective use of this compound in advancing our understanding of autophagy and the role of ATG4B in health and disease.

References

"STK683963" initial cytotoxicity assessment

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the initial cytotoxicity assessment of STK683963 cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases yielded no specific information for a compound with this identifier.

This suggests that "this compound" may be:

  • An internal compound code not yet disclosed in public literature.

  • A very new compound for which data has not yet been published.

  • A possible typographical error in the compound identifier.

Without access to foundational data on this compound, it is not possible to fulfill the core requirements of this request, including the creation of data tables, experimental protocols, and visualizations of signaling pathways.

For the intended audience of researchers, scientists, and drug development professionals, it is recommended to first verify the compound identifier. If the identifier is correct, the necessary information for this technical guide would likely be found in internal, proprietary documentation of the originating research institution.

"STK683963" commercial availability and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of STK683963, a potent activator of cellular Autophagy-related 4B cysteine peptidase (ATG4B) activity. This document consolidates available commercial information, technical data, experimental protocols, and relevant biological pathways to support researchers in oncology and cellular biology.

Commercial Availability and Suppliers

This compound is available for research purposes from a number of suppliers. The following table summarizes the known commercial sources.

SupplierCatalog NumberCAS NumberAvailability
MedchemExpressHY-W287569370073-65-7In Stock[1]
TargetMolT6268370073-65-7Inquire
ArctomHY-W287569370073-65-7Inquire[2]

Technical Data

This compound is a small molecule identified as a strong activator of cellular ATG4B activity.[1][3] It is proposed to act as a mediator of the redox-regulation of ATG4B in cells and has potential applications in cancer research.[1][3][4]

Mechanism of Action

The formation of an autophagosome is a critical step in autophagy, a cellular process for degrading and recycling cellular components. This process involves the conjugation of microtubule-associated protein 1 light chain 3 (LC3) and gamma-aminobutyric acid receptor-associated protein (GABARAP) to the autophagosomal membrane.[4][5] These proteins are initially synthesized in an inactive form (pro-LC3/GABARAP) and require cleavage by the ATG4 family of proteases to become active.[4][5]

This compound has been shown to strongly up-regulate the activity of ATG4B, a key enzyme in this process.[1][3] Research suggests that this compound's mechanism of action is linked to the redox regulation of ATG4B. Treatment with the reducing agent N-acetyl cysteine (NAC) completely blocks the activation of ATG4B by this compound.[4][5] This indicates that this compound likely influences the cellular redox state to enhance ATG4B's enzymatic activity.[4][5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway influenced by this compound, leading to the activation of ATG4B and subsequent processing of pro-LC3.

G This compound This compound Redox_State Cellular Redox State This compound->Redox_State modulates ATG4B_active ATG4B (Active) Redox_State->ATG4B_active activates ATG4B_inactive ATG4B (Inactive) pro_LC3 pro-LC3 ATG4B_active->pro_LC3 cleaves LC3_I LC3-I pro_LC3->LC3_I processed to Autophagosome Autophagosome Membrane (LC3-II) LC3_I->Autophagosome conjugated to PE

Caption: Proposed signaling pathway of this compound-mediated ATG4B activation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.[4]

Cell-Based ATG4B Activity Assay

This assay quantitatively measures the cellular activity of ATG4B.

Objective: To determine the effect of this compound on ATG4B-mediated cleavage of a reporter construct.

Materials:

  • HeLa-ActinLC3dNGLUC stable cell line (expressing an Actin-LC3-Gaussia luciferase fusion protein)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HeLa-ActinLC3dNGLUC cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is 0-50 μM.[1][3] Use DMSO as a vehicle control.

  • Replace the cell culture medium with the medium containing different concentrations of this compound or DMSO.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the luciferase activity in the supernatants using a luminometer according to the manufacturer's instructions.

  • Express the data as a fold change relative to the DMSO control.

Experimental Workflow Diagram

The following diagram outlines the workflow for the cell-based ATG4B activity assay.

G start Start seed_cells Seed HeLa-ActinLC3dNGLUC cells in 96-well plates start->seed_cells prepare_compounds Prepare this compound dilutions and DMSO control seed_cells->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate Incubate for 24 hours treat_cells->incubate collect_supernatants Collect supernatants incubate->collect_supernatants measure_luciferase Measure luciferase activity collect_supernatants->measure_luciferase analyze_data Analyze data (fold change vs. control) measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based ATG4B activity assay.

Quantitative Data

The following table summarizes the quantitative data available for this compound.

ParameterValueCell LineAssaySource
Effective Concentration Range0 - 50 μMHeLa-ActinLC3dNGLUCLuciferase Release Assay[1][3]

Conclusion

This compound is a valuable research tool for investigating the role of ATG4B in autophagy and its potential as a therapeutic target in diseases such as cancer. This guide provides a foundational understanding of its commercial availability, mechanism of action, and experimental application. Researchers are encouraged to consult the primary literature for more detailed information and to optimize experimental conditions for their specific model systems.

References

Methodological & Application

Application Notes: STK683963 as an Activator of ATG4B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

STK683963 has been identified as a small molecule activator of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy pathway.[1][2] ATG4B is a cysteine protease responsible for the cleavage of Atg8 family proteins, such as LC3 (Microtubule-associated protein 1A/1B-light chain 3), which is essential for autophagosome formation.[3] Understanding the modulators of ATG4B activity is crucial for research into autophagy-dependent cellular processes and for the development of therapeutics targeting autophagy. These application notes provide a detailed protocol for a cell-based assay to identify and characterize activators of ATG4B, such as this compound.

Data Presentation

While this compound is identified as an activator, the provided literature primarily focuses on the inhibitory activity of other compounds on ATG4B. The following table summarizes the inhibitory concentrations (IC50) of known ATG4B inhibitors, providing a reference for compound screening and validation.

Compound NameAssay TypeIC50 ValueReference
FMK 9aTR-FRET80 nM[3]
FMK 9aLuciferase Release Assay73 nM[3]
Aurintricarboxylic acidFRET-based4.4 µM[4]
HypericinFRET-based57 µM[4]

Signaling Pathway

ATG4B plays a critical role in the initial stages of autophagy by processing the pro-form of LC3 to its cytosolic form, LC3-I. Upon induction of autophagy, LC3-I is lipidated to form LC3-II, which is recruited to the autophagosomal membrane. ATG4B also deconjugates LC3-II from the membrane, recycling LC3 and regulating autophagosome maturation.

ATG4B_Signaling_Pathway cluster_cytoplasm Cytoplasm proLC3 pro-LC3 LC3_I LC3-I proLC3->LC3_I Cleavage LC3_II LC3-II LC3_I->LC3_II Lipidation Autophagosome Autophagosome Membrane LC3_II->Autophagosome Recruitment Autophagosome->LC3_I Deconjugation ATG4B ATG4B ATG4B->proLC3 Catalyzes ATG4B->Autophagosome Catalyzes This compound This compound This compound->ATG4B Activates

Caption: ATG4B-mediated processing of LC3 in the autophagy pathway.

Experimental Protocols

Cell-Based ATG4B Luciferase Release Assay

This assay quantitatively measures the activity of ATG4B in living cells by monitoring the release of a reporter protein, Gaussia luciferase (GLUC), into the cell culture supernatant.[1][2] The reporter is a fusion protein of Actin, LC3, and a truncated, non-secreted form of GLUC (dNGLUC). Cleavage of the LC3 moiety by endogenous ATG4B results in the unconventional release of dNGLUC from the cells.

Materials:

  • HEK293T cells stably expressing the Actin-LC3-dNGLUC reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound or other test compounds

  • DMSO (vehicle control)

  • 96-well or 384-well cell culture plates (white, clear-bottom for microscopy)

  • Coelenterazine (B1669285) (luciferase substrate)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T-Actin-LC3-dNGLUC cells in a 96-well or 384-well plate at a density that allows for optimal growth over the course of the experiment. Incubate at 37°C and 5% CO2 overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).

  • Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a desired period (e.g., overnight, as activation by this compound may not be immediate).[2]

  • Supernatant Collection: Carefully collect a small aliquot (e.g., 5 µL) of the cell culture supernatant from each well.[2]

  • Luciferase Activity Measurement:

    • Prepare the coelenterazine substrate solution according to the manufacturer's instructions.

    • Add the substrate solution to the wells of a white luminometer plate.

    • Add the collected supernatant to the substrate solution.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis: The amount of luciferase activity in the supernatant directly correlates with the cellular ATG4B activity.[1] Normalize the data to a vehicle control to determine the fold activation.

Cell Viability Assay

It is essential to assess whether the observed effects of test compounds on ATG4B activity are due to cytotoxicity.[1] A common method is the CCK-8 assay.

Materials:

  • Cells treated with test compounds (from a parallel plate to the primary assay)

  • Cell Counting Kit-8 (CCK-8) solution

Protocol:

  • After the compound treatment period, add CCK-8 solution to each well according to the manufacturer's protocol.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control. This compound has been shown to have no effect on the viability of HeLa cells.[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the cell-based ATG4B luciferase release assay.

Luciferase_Assay_Workflow cluster_workflow Cell-Based ATG4B Assay Workflow A 1. Seed HEK293T cells expressing Actin-LC3-dNGLUC B 2. Treat cells with This compound or test compounds A->B C 3. Incubate overnight B->C D 4. Collect supernatant C->D H Parallel Plate: Cell Viability Assay (CCK-8) C->H E 5. Add Coelenterazine (Luciferase Substrate) D->E F 6. Measure Luminescence E->F G 7. Analyze Data (Fold Activation) F->G

Caption: Workflow for the ATG4B luciferase release assay.

Troubleshooting and Considerations

  • Indirect Activation: The activating effect of this compound on ATG4B may be indirect, as activation is observed after overnight treatment and not at earlier time points.[2] The mechanism may involve redox regulation.[2]

  • Promoter Activity: It is important to confirm that test compounds do not activate the promoter of the reporter gene itself. This compound has been shown to have no effect on the ATG4B-luciferase promoter construct.[1][5]

  • Non-Autophagosome Dependent Release: The release of GLUC in this assay is not dependent on the formation of autophagosomes, making it a specific measure of ATG4B-mediated LC3 cleavage.[1][2]

References

Application Notes and Protocols for the Investigation of STK683963 (3,5-dinitro-bisphenol A) in an Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound designated as STK683963 has been identified as 3,5-dinitro-bisphenol A, a substance observed to leach from polycarbonate materials under specific conditions, such as gamma-irradiation sterilization.[1][2] This compound has been shown to inhibit the proliferation of Chinese Hamster Ovary (CHO) cells in culture by arresting the cell cycle at the G1/G0 phase.[1][2] Mechanistically, it has been identified as a weak agonist of the G-protein coupled receptor 35 (GPR35).[1][2] Given its origin as a leachable from laboratory and manufacturing equipment, the primary focus of in vivo studies would be on toxicological assessment rather than therapeutic efficacy.

These application notes provide a framework for designing and executing an initial in vivo study in a murine model to evaluate the potential toxicity of this compound.

Core Objective

To assess the in vivo toxicity profile of this compound (3,5-dinitro-bisphenol A) in a rodent model following acute or sub-chronic exposure. Key objectives include determining the maximum tolerated dose (MTD) and identifying potential target organs for toxicity.

Signaling Pathway and Mechanism of Action

The known cellular mechanism of this compound involves the arrest of the cell cycle and weak agonism of GPR35.

STK683963_Mechanism_of_Action This compound This compound (3,5-dinitro-bisphenol A) GPR35 GPR35 Receptor This compound->GPR35 Weak Agonist CellCycle Cell Cycle Machinery This compound->CellCycle Impacts G1_G0_Arrest G1/G0 Phase Arrest CellCycle->G1_G0_Arrest Leads to CellProliferation Inhibition of Cell Proliferation G1_G0_Arrest->CellProliferation Results in

Mechanism of action for this compound.

Experimental Design and Workflow

An acute toxicity study is proposed to determine the short-term effects and tolerability of this compound.

STK683963_Toxicity_Workflow cluster_setup Phase 1: Setup cluster_dosing Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation (1 week) Group_Allocation Randomization and Group Allocation Animal_Acclimation->Group_Allocation Dosing Single Dose Administration (Oral Gavage) Group_Allocation->Dosing Dose_Preparation This compound Formulation (e.g., in corn oil) Dose_Preparation->Dosing Monitoring Daily Clinical Observation (14 days) Dosing->Monitoring Body_Weight Body Weight Measurement (Days 0, 7, 14) Monitoring->Body_Weight Necropsy Terminal Necropsy (Day 14) Monitoring->Necropsy Histopathology Organ Histopathology Necropsy->Histopathology Blood_Analysis Blood Chemistry & Complete Blood Count Necropsy->Blood_Analysis

Workflow for an acute toxicity study of this compound.

Experimental Protocols

Animal Model
  • Species: Mouse (e.g., C57BL/6 or CD-1)

  • Sex: Male and Female (5 per group)

  • Age: 8-10 weeks

  • Housing: Standard conditions (12-hour light/dark cycle, controlled temperature and humidity), with ad libitum access to food and water.

  • Acclimation: Minimum of 7 days before the start of the experiment.

This compound Formulation and Dosing
  • Formulation: Prepare a suspension of this compound in a vehicle such as corn oil. Ensure homogeneity of the suspension before each administration.

  • Dose Levels: Based on in vitro cytotoxicity, a suggested starting range could be 10, 50, and 200 mg/kg, with a vehicle control group.

  • Administration: A single dose administered via oral gavage.

In-Life Monitoring and Data Collection
  • Clinical Observations: Record mortality, morbidity, and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) twice daily for 14 days.

  • Body Weight: Measure and record the body weight of each animal just before dosing (Day 0) and on Days 7 and 14.

  • Food Consumption: Can be measured per cage and averaged.

Terminal Procedures and Endpoint Analysis
  • Euthanasia: On Day 14, euthanize all surviving animals using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Blood Collection: Collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.

  • Necropsy: Perform a gross necropsy on all animals. Examine organs for any abnormalities.

  • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, thymus).

  • Histopathology: Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, brain, and any tissues with gross lesions) in 10% neutral buffered formalin for histopathological examination.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between dose groups.

Table 1: Body Weight Changes

Treatment Group N Day 0 (g) Day 7 (g) Day 14 (g) % Change (Day 0-14)
Vehicle Control 5 Mean ± SD Mean ± SD Mean ± SD Mean ± SD
10 mg/kg this compound 5 Mean ± SD Mean ± SD Mean ± SD Mean ± SD
50 mg/kg this compound 5 Mean ± SD Mean ± SD Mean ± SD Mean ± SD

| 200 mg/kg this compound | 5 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Table 2: Relative Organ Weights

Treatment Group N Relative Liver Weight (%) Relative Kidney Weight (%) Relative Spleen Weight (%)
Vehicle Control 5 Mean ± SD Mean ± SD Mean ± SD
10 mg/kg this compound 5 Mean ± SD Mean ± SD Mean ± SD
50 mg/kg this compound 5 Mean ± SD Mean ± SD Mean ± SD
200 mg/kg this compound 5 Mean ± SD Mean ± SD Mean ± SD

(Note: Relative organ weight is calculated as (Organ Weight / Body Weight) x 100)

Table 3: Summary of Key Blood Chemistry Parameters

Parameter Vehicle Control 10 mg/kg 50 mg/kg 200 mg/kg
ALT (U/L) Mean ± SD Mean ± SD Mean ± SD Mean ± SD
AST (U/L) Mean ± SD Mean ± SD Mean ± SD Mean ± SD
BUN (mg/dL) Mean ± SD Mean ± SD Mean ± SD Mean ± SD

| Creatinine (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Conclusion and Interpretation

The results from this acute toxicity study will provide an initial assessment of the in vivo safety profile of this compound. The data on clinical observations, body and organ weights, and blood parameters will help to identify the no-observed-adverse-effect level (NOAEL) and potential target organs for toxicity. These findings are crucial for risk assessment, particularly in the context of this compound as a potential leachable contaminant in biopharmaceutical manufacturing processes. Further sub-chronic toxicity studies may be warranted depending on the outcomes of this initial screen.

References

Application Notes and Protocols for STK683963: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "STK683963" have not yielded any publicly available information regarding a therapeutic agent, investigational drug, or biological compound with this identifier.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including dosage and administration guidelines, experimental methodologies, or signaling pathway diagrams. The identifier "this compound" does not correspond to any known drug in clinical or preclinical development based on the conducted searches.

It is possible that "this compound" may be an internal compound code not yet disclosed in public-facing literature or clinical trial registries. Alternatively, it could be a misinterpretation or typographical error of another identifier.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to verify the exact identifier. Should a corrected or alternative identifier be available, a new search can be initiated to provide the detailed information requested.

Without any foundational information on the identity, mechanism of action, or therapeutic target of "this compound," the creation of scientifically accurate and relevant application notes and protocols is not feasible. We recommend verifying the compound identifier and consulting internal documentation or primary sources for the correct information.

Application Note: STK683963 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Information regarding the specific molecule "STK683963" is not available in the public domain, including scientific literature, chemical databases, and patent filings. The identifier "this compound" may represent a proprietary compound from a private chemical library that is not yet publicly disclosed.

Without information on the compound's chemical structure, biological target, or mechanism of action, it is not possible to provide a specific application note, experimental protocols, or data presentation for its use in high-throughput screening.

The following sections provide a general framework and example protocols for the application of a hypothetical kinase inhibitor in high-throughput screening, which can be adapted once the specific details of this compound become available.

General Principles of Kinase Inhibitor High-Throughput Screening

Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. High-throughput screening (HTS) is a critical tool for the discovery of novel kinase inhibitors. The general workflow for an HTS campaign targeting a specific kinase involves several key steps:

  • Assay Development and Optimization: Selection of an appropriate assay format to measure kinase activity. Common formats include:

    • Biochemical Assays: Utilizing purified kinase enzyme, substrate, and a detection system to measure the phosphorylation event.

    • Cell-Based Assays: Using engineered cell lines to measure the inhibition of a specific kinase signaling pathway.

  • Primary Screen: Screening a large library of compounds at a single concentration to identify "hits" that inhibit the target kinase.

  • Dose-Response Confirmation: Testing the activity of primary hits over a range of concentrations to confirm their activity and determine their potency (e.g., IC50).

  • Selectivity Profiling: Assessing the activity of confirmed hits against a panel of other kinases to determine their selectivity.

  • Mechanism of Action Studies: Further experiments to elucidate how the inhibitor interacts with the target kinase (e.g., ATP-competitive, allosteric).

Hypothetical Application: this compound as a Novel Kinase Inhibitor

For the purpose of this application note, we will hypothesize that This compound is a novel inhibitor of a hypothetical kinase, "Kinase X," which is implicated in a cancer signaling pathway.

Signaling Pathway of Kinase X

The following diagram illustrates a hypothetical signaling pathway involving Kinase X. In this pathway, an upstream signal activates Kinase X, which then phosphorylates a downstream substrate, leading to cell proliferation. This compound is hypothesized to inhibit Kinase X, thereby blocking this pro-proliferative signal.

cluster_pathway Hypothetical Kinase X Signaling Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Kinase_X Kinase X Upstream_Signal->Kinase_X Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylation Cell_Proliferation Cell Proliferation Downstream_Substrate->Cell_Proliferation This compound This compound This compound->Kinase_X Inhibition

Caption: Hypothetical signaling pathway of Kinase X.

Experimental Workflow for HTS

The diagram below outlines a typical workflow for a high-throughput screening campaign to identify and characterize inhibitors of Kinase X.

cluster_workflow HTS Workflow for Kinase X Inhibitors Assay_Development Assay Development (Biochemical or Cell-Based) Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Dose_Response Dose-Response Confirmation (IC50 Determination) Primary_Screen->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: High-throughput screening experimental workflow.

Protocols

Protocol 1: Biochemical Kinase X Inhibition Assay

This protocol describes a generic biochemical assay to measure the inhibitory activity of this compound against purified Kinase X.

Materials:

  • Purified, active Kinase X enzyme

  • Kinase X substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates.

    • Include positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition:

    • Prepare a master mix of Kinase X enzyme and substrate peptide in assay buffer.

    • Dispense the enzyme/substrate mix into the assay plates containing the compound.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in assay buffer.

    • Add the ATP solution to the assay plates to start the kinase reaction.

    • Incubate the plates at room temperature for 1 hour.

  • Detection:

    • Add the ADP-Glo™ reagent to the wells to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Kinase X Phosphorylation Assay

This protocol describes a cell-based assay to measure the inhibition of Kinase X-mediated substrate phosphorylation in a cellular context.

Materials:

  • Engineered cell line expressing Kinase X and a phosphorylation-reporting system (e.g., NanoBRET™)

  • Cell culture medium and supplements

  • This compound compound stock solution

  • 384-well cell culture plates (white)

  • Reagents for the specific cell-based assay format (e.g., NanoBRET™ Nano-Glo® Substrate and Inhibitor)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Cell Plating:

    • Harvest and count the engineered cells.

    • Seed the cells into 384-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the compound dilutions.

    • Incubate for a predetermined time (e.g., 2 hours) to allow for compound entry and target engagement.

  • Assay Measurement:

    • Follow the specific instructions for the chosen cell-based assay technology to measure the phosphorylation status of the Kinase X substrate. For a NanoBRET™ assay, this would involve adding the Nano-Glo® Substrate and reading the BRET signal.

  • Data Analysis:

    • Normalize the data to controls (e.g., stimulated vs. unstimulated cells, vehicle control).

    • Calculate the IC50 value as described in the biochemical assay protocol.

Data Presentation

The quantitative data from the HTS assays should be summarized in clear and concise tables.

Table 1: Hypothetical HTS Data for this compound

Assay TypeParameterValue
Biochemical
Primary Screen Hit% Inhibition @ 10 µM95%
Dose-ResponseIC5050 nM
Cell-Based
Dose-ResponseIC50200 nM
Selectivity
Kinase YIC50> 10 µM
Kinase ZIC505 µM

While specific information for this compound is not publicly available, this application note provides a comprehensive framework for how a novel kinase inhibitor would be evaluated in a high-throughput screening campaign. The provided protocols and workflows are standard in the field of drug discovery and can be adapted for the specific target and compound characteristics once they are known. The clear presentation of data and visual representation of pathways and workflows are essential for communicating the scientific findings to a research and drug development audience.

Application Notes: STK683963, a Potent and Selective MEK1/2 Inhibitor for Studying the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ras-Raf-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3][4] Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a key driver in many human cancers, including melanoma, colorectal, and non-small cell lung cancer.[1][2][5] At the core of this cascade are the dual-specificity kinases MEK1 and MEK2, which act as the sole activators of the downstream effector kinases ERK1 and ERK2.[4] The unique position of MEK1/2 makes them a pivotal node for therapeutic intervention and an ideal target for chemical probes to dissect the pathway's function.

STK683963 is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2. It is a non-ATP-competitive, allosteric inhibitor that binds to a unique pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[4][6] This high specificity and mechanism of action make this compound an invaluable tool for researchers studying the MAPK/ERK pathway. These application notes provide key data and detailed protocols for utilizing this compound to investigate MAPK/ERK signaling in biochemical and cellular contexts.

Data Presentation

The following tables summarize the inhibitory activity and selectivity of this compound. Data are representative and may vary between experimental systems.

Table 1: Biochemical Potency of this compound against MEK Family Kinases

Kinase TargetAssay TypeIC₅₀ (nM)
MEK1Biochemical Kinase Assay0.9
MEK2Biochemical Kinase Assay1.2
MEK5Biochemical Kinase Assay> 10,000

IC₅₀ values were determined using a radiometric or luminescence-based in vitro kinase assay.

Table 2: Cellular Activity of this compound

Cell LineGenotypeCellular Assay EndpointIC₅₀ (nM)
A375BRAF V600EInhibition of ERK1/2 Phosphorylation7.5
HCT116KRAS G13DInhibition of ERK1/2 Phosphorylation45
A375BRAF V600EInhibition of Cell Proliferation (72h)6.2
HCT116KRAS G13DInhibition of Cell Proliferation (72h)51

Cellular IC₅₀ values were determined by Western blot for phospho-ERK1/2 and MTT assay for cell proliferation.

Table 3: Kinase Selectivity Profile of this compound

Kinase Target% Inhibition at 1 µM
MEK1 99%
p38α< 5%
JNK1< 2%
AKT1< 1%
CDK2/cyclin A< 5%
EGFR< 10%
VEGFR2< 8%
c-Met< 5%
PI3Kα< 1%

Selectivity was assessed against a panel of over 100 kinases using in vitro binding or activity assays.[7][8][9] this compound demonstrates exceptional selectivity for its primary target.

Signaling Pathway and Experimental Workflow Diagrams

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras activates Raf Raf (BRAF/CRAF) Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates ERK_n ERK1/2 ERK->ERK_n translocates Inhibitor This compound Inhibitor->MEK inhibits TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF activates Response Gene Expression (Proliferation, Survival) TF->Response

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Western_Blot_Workflow A 1. Cell Culture & Treatment Seed cells and treat with this compound and/or growth factor. B 2. Cell Lysis Lyse cells in buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer proteins from gel to a PVDF membrane. D->E F 6. Blocking Block non-specific sites (e.g., 5% BSA in TBST). E->F G 7. Primary Antibody Incubation Incubate with anti-p-ERK1/2 or anti-total-ERK1/2 antibody. F->G H 8. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody. G->H I 9. Detection Add ECL substrate and capture chemiluminescent signal. H->I

Caption: Experimental workflow for Western Blot analysis of ERK1/2 phosphorylation.

MTT_Assay_Workflow A 1. Cell Seeding Plate cells in a 96-well plate and allow to adhere. B 2. Compound Treatment Add serial dilutions of this compound to appropriate wells. A->B C 3. Incubation Incubate cells for desired time (e.g., 72 hours). B->C D 4. Add MTT Reagent Add MTT solution (e.g., 0.5 mg/mL) to each well. C->D E 5. Formazan (B1609692) Formation Incubate for 2-4 hours to allow conversion of MTT to formazan. D->E F 6. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. F->G H 8. Data Analysis Calculate % viability and determine IC₅₀ value. G->H

Caption: Experimental workflow for the MTT cell proliferation assay.

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes how to measure the inhibition of growth factor-stimulated ERK1/2 phosphorylation by this compound in cultured cells.

Materials:

  • A375 melanoma cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free medium

  • This compound (dissolved in DMSO)

  • Growth factor (e.g., EGF or PMA)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Culture and Starvation: Seed A375 cells in 6-well plates and grow to 70-80% confluency. The day before the experiment, replace the medium with serum-free medium and incubate overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Prepare dilutions of this compound in serum-free medium. Pre-treat the starved cells with the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells by adding a growth factor (e.g., 10 ng/mL PMA or 50 ng/mL EGF) for 10-15 minutes. Include an unstimulated, untreated control.

  • Cell Lysis: Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS.[10] Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes.[10] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5 minutes. Load 15-20 µg of protein per lane onto an SDS-PAGE gel.[11][12] Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[11][12]

  • Blocking and Antibody Incubation: Block the membrane in Blocking Buffer for 1 hour at room temperature.[11][12] Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11][12][13]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST for 5-10 minutes each.[11][12] Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[11]

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.[11]

  • Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[12][13]

Protocol 2: MTT Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation by assessing the metabolic activity of cells.[14]

Materials:

  • Cancer cell line (e.g., A375)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[15] Incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound. Include wells with medium only (blank) and cells with DMSO vehicle (negative control).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO₂ incubator.[14]

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the results and use a non-linear regression model to determine the IC₅₀ value.

Protocol 3: In Vitro MEK1 Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to directly measure the inhibitory effect of this compound on the enzymatic activity of purified MEK1. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction, which is inversely correlated with inhibitor potency.[16][17]

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 (substrate for MEK1)

  • This compound (dissolved in DMSO)

  • Kinase Reaction Buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Prepare Reagents: Thaw all enzymes and reagents on ice. Prepare dilutions of this compound, ATP, and the MEK1/ERK2 enzyme/substrate mix in kinase reaction buffer.

  • Reaction Setup: To the wells of a 384-well plate, add in order:

    • This compound or DMSO vehicle control.

    • MEK1 enzyme and inactive ERK2 substrate mix.

    • Mix and incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for MEK1.

  • Incubation: Incubate the plate at 30°C or room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to MEK1 activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

References

Application Notes and Protocols for the Analytical Detection of STK683963

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STK683963 has been identified as a potent activator of cellular ATG4B activity. ATG4B is a cysteine protease crucial for the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. The modulation of autophagy has significant implications in various disease states, including cancer, neurodegenerative disorders, and infectious diseases. Therefore, robust and reliable analytical methods for the detection and quantification of this compound are essential for its further investigation and potential therapeutic development.

These application notes provide detailed protocols for two key analytical methods for this compound: a cell-based luciferase reporter assay to measure its bioactivity and a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its direct quantification in biological matrices.

Signaling Pathway of ATG4B in Autophagy

ATG4B plays a critical role in the processing of microtubule-associated protein 1 light chain 3 (LC3), a key step in autophagosome formation. The pathway diagram below illustrates the canonical autophagy pathway and the central role of ATG4B.

ATG4B_Signaling_Pathway cluster_0 Autophagy Induction cluster_1 LC3 Processing & Autophagosome Formation cluster_2 Autophagosome Maturation & Degradation Stress Cellular Stress (e.g., nutrient deprivation) ULK1_complex ULK1 Complex Stress->ULK1_complex Beclin1_complex Beclin-1/VPS34 Complex ULK1_complex->Beclin1_complex LC3_I LC3-I Beclin1_complex->LC3_I proLC3 pro-LC3 proLC3->LC3_I Cleavage LC3_II LC3-II (lipidated) LC3_I->LC3_II Conjugation to PE ATG4B ATG4B ATG4B->proLC3 This compound This compound This compound->ATG4B Activates Autophagosome Autophagosome LC3_II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Products Autolysosome->Degradation

Caption: ATG4B-mediated LC3 processing in the autophagy pathway.

I. Cell-Based ATG4B Activity Assay using a Luciferase Reporter

This protocol describes a method to quantify the bioactivity of this compound by measuring its effect on ATG4B-mediated cleavage of a reporter construct in a cellular context.

Experimental Workflow

Luciferase_Assay_Workflow A 1. Seed Cells B 2. Transfect with LC3-Luciferase Reporter A->B C 3. Treat with this compound B->C D 4. Incubate C->D E 5. Collect Supernatant D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence F->G

Caption: Workflow for the cell-based luciferase reporter assay.

Protocol

1. Materials and Reagents:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid encoding an LC3-luciferase reporter construct (e.g., Gaussia luciferase fused to LC3)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution (in DMSO)

  • Luciferase assay substrate

  • 96-well cell culture plates

  • Luminometer

2. Cell Seeding:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

3. Transfection:

  • Transfect the cells with the LC3-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Incubate for 24-48 hours to allow for reporter protein expression.

4. Compound Treatment:

  • Prepare serial dilutions of this compound in cell culture medium. A final DMSO concentration should be kept below 0.1%.

  • Remove the transfection medium and add the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for a predetermined time (e.g., 6-24 hours).

5. Luminescence Measurement:

  • Carefully collect the cell culture supernatant from each well.

  • Add the luciferase assay substrate to the supernatant according to the manufacturer's instructions.

  • Immediately measure the luminescence using a luminometer.

Data Presentation
This compound Conc. (µM)Luminescence (RLU) - Replicate 1Luminescence (RLU) - Replicate 2Luminescence (RLU) - Replicate 3Mean Luminescence (RLU)Standard Deviation
0 (Vehicle)15,23415,87615,55515,555321
0.125,67826,11225,89025,893217
148,90149,54348,76549,070409
1075,12376,00175,54375,556440
10078,34579,11278,65478,704389

II. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of this compound in biological matrices such as plasma or cell lysates. Method development and validation will be required for specific applications.

Experimental Workflow

LCMS_Workflow A 1. Sample Preparation (Protein Precipitation/Extraction) B 2. LC Separation A->B C 3. Mass Spectrometric Detection (MRM Mode) B->C D 4. Data Analysis & Quantification C->D

Caption: General workflow for LC-MS/MS analysis of this compound.

Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Biological matrix (e.g., plasma, cell lysate)

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions (Example):

  • LC System:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS System (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the analytical standard)

      • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the IS)

4. Calibration Curve and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into the blank biological matrix.

  • Process the calibration standards and unknown samples as described in the sample preparation section.

  • Analyze the samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation
Nominal Conc. (ng/mL)Peak Area (this compound)Peak Area (IS)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
11,25050,1000.0251.05105.0
56,30050,5000.1254.9098.0
2531,50050,2000.62725.5102.0
100126,00050,8002.48099.299.2
500635,00050,30012.624504.9101.0
10001,270,00050,10025.349998.599.9

Disclaimer: These protocols provide a general guideline. Specific parameters for the LC-MS/MS method, such as MRM transitions and chromatographic conditions, must be optimized for this compound and the specific instrumentation used. All new analytical methods should be fully validated according to regulatory guidelines.

Application Notes and Protocols for STK683963 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STK683963 is a potent activator of Autophagy-related protein 4B (ATG4B), a key cysteine protease involved in the regulation of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its modulation has emerged as a promising therapeutic strategy in various diseases, including cancer. These application notes provide a comprehensive overview of the formulation and potential in vivo applications of this compound, along with a detailed description of the autophagy signaling pathway it modulates.

While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively documented in publicly available literature, this document provides a recommended formulation and a generalized experimental framework for researchers undertaking in vivo studies with this compound.

Formulation of this compound for In Vivo Administration

A critical aspect of in vivo studies is the appropriate formulation of the test compound to ensure its solubility, stability, and bioavailability. Based on available information, a recommended formulation for this compound is as follows:

Table 1: Recommended In Vivo Formulation for this compound

ComponentConcentration/RatioPreparation Steps
This compound-Start with the solid compound.
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL (Stock Solution)Dissolve this compound in DMSO to create a stock solution.
Corn oil9 partsAdd 1 part of the DMSO stock solution to 9 parts of corn oil.
Final Formulation 1:9 (DMSO stock:Corn oil) Mix the components thoroughly to ensure a homogenous suspension before administration.

It is recommended to prepare the working solution fresh for each day of dosing.

Mechanism of Action: Activation of the Autophagy Pathway

This compound functions as an activator of ATG4B, a crucial enzyme in the autophagy cascade. ATG4B is responsible for two key proteolytic processing events of microtubule-associated protein 1A/1B-light chain 3 (LC3), a central protein in autophagosome formation.

  • Priming of pro-LC3: ATG4B cleaves the precursor form of LC3 (pro-LC3) to expose a C-terminal glycine (B1666218) residue, generating the cytosolic form, LC3-I.

  • Delipidation of LC3-II: Following the conjugation of LC3-I to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is integrated into the autophagosome membrane, ATG4B can also deconjugate LC3-II back to LC3-I, allowing for its recycling.

By activating ATG4B, this compound is presumed to enhance the processing of LC3, thereby promoting autophagic flux.

Autophagy Signaling Pathway Diagram

The following diagram illustrates the core machinery of the autophagy pathway, highlighting the central role of ATG4B.

Autophagy_Pathway ULK1_complex ULK1 Complex Beclin1_complex Beclin-1/VPS34 Complex ULK1_complex->Beclin1_complex Phagophore Phagophore Beclin1_complex->Phagophore ATG12_ATG5 ATG12-ATG5-ATG16L1 Complex Autophagosome Autophagosome Phagophore->Autophagosome ATG12_ATG5->Phagophore proLC3 pro-LC3 LC3_I LC3-I proLC3->LC3_I Cleavage LC3_II LC3-II (Lipidated) LC3_I->LC3_II Conjugation to PE ATG7 ATG7 (E1-like) ATG3 ATG3 (E2-like) LC3_II->LC3_I Delipidation (Recycling) LC3_II->Autophagosome Integration ATG4B ATG4B ATG4B->proLC3 ATG4B->LC3_II Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome This compound This compound This compound->ATG4B Activates

Caption: The Autophagy Pathway and the Role of ATG4B.

Experimental Protocols: A General Framework for In Vivo Xenograft Studies

While a specific, published in vivo study protocol for this compound is not currently available, the following provides a general workflow for evaluating its anti-cancer efficacy in a xenograft mouse model. This framework should be adapted based on the specific cancer cell line and research question.

Experimental Workflow for a Xenograft Study

Experimental_Workflow cell_culture 1. Cancer Cell Culture (e.g., Human xenograft line) implantation 2. Tumor Cell Implantation (Subcutaneous injection into immunocompromised mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Calipers to measure volume) implantation->tumor_growth randomization 4. Randomization (Group animals when tumors reach a specific size) tumor_growth->randomization treatment 5. Treatment Initiation (Vehicle vs. This compound) randomization->treatment monitoring 6. Continued Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring endpoint 7. Study Endpoint (Pre-defined tumor size or study duration) monitoring->endpoint analysis 8. Tissue Collection & Analysis (Tumors, blood, organs for PK/PD) endpoint->analysis

Caption: General workflow for an in-vivo xenograft study.

Detailed Methodological Considerations
  • Cell Line Selection: Choose a cancer cell line known to be sensitive to autophagy modulation or with a high baseline level of autophagy.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Drug Administration:

    • Vehicle Control: Administer the 1:9 DMSO:corn oil vehicle to the control group.

    • This compound Treatment: Administer the this compound formulation to the treatment groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily, every other day) will need to be optimized.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint is typically the reduction in tumor growth in the treated groups compared to the vehicle control.

    • Body Weight and Clinical Observations: Monitor animal health throughout the study by recording body weight and observing for any signs of toxicity.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

    • PK: At selected time points after dosing, collect blood samples to determine the plasma concentration of this compound over time.

    • PD: At the end of the study, collect tumor tissue to assess the modulation of the autophagy pathway (e.g., by measuring LC3-II levels via Western blot or immunohistochemistry).

Data Presentation

As no specific in vivo data for this compound is publicly available, the following tables are provided as templates for researchers to structure their data upon completion of their studies.

Table 2: Template for Tumor Growth Inhibition Data

Treatment GroupNumber of Animals (n)Mean Tumor Volume at Day X (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Table 3: Template for Pharmacokinetic Parameters

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t½) (h)
This compound

Conclusion

This compound is a valuable tool for investigating the role of ATG4B-mediated autophagy in various disease models. The provided formulation and experimental framework offer a starting point for researchers to design and execute robust in vivo studies. Future research is needed to establish the in vivo efficacy, pharmacokinetic profile, and safety of this compound to fully elucidate its therapeutic potential.

STK683963: Application Notes for Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive, manufacturer-provided Safety Data Sheet (SDS) for STK683963 is publicly available. The following procedures are based on information from published research and general best practices for handling potent, novel small molecule compounds in a laboratory setting. A thorough risk assessment should be conducted by researchers prior to handling this compound.

Introduction

This compound is a small molecule identified as a potent activator of ATG4B (Autophagy Related 4B Cysteine Peptidase), a key enzyme in the autophagy pathway. Its ability to modulate this critical cellular process makes it a valuable tool for research in areas such as cancer, neurodegenerative diseases, and cellular metabolism. Proper storage and handling of this compound are paramount to ensure its stability, experimental reproducibility, and the safety of laboratory personnel.

Long-Term Storage of this compound

The long-term stability of this compound is crucial for maintaining its biological activity. While specific, long-term stability data from the manufacturer is unavailable, recommendations can be derived from a combination of published literature and general guidelines for similar small molecules.

Storage of Solid Compound

For the solid (powder) form of this compound, the following storage conditions are recommended to minimize degradation:

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down chemical degradation processes.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the compound.
Light Protect from light (use amber vials)Prevents photodegradation.
Moisture Store in a desiccatorPrevents hydrolysis.
Storage of Stock Solutions

It is common practice to prepare concentrated stock solutions of small molecules in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). A research study has reported storing a 10 mM stock solution of this compound in DMSO at room temperature under a nitrogen atmosphere and protected from light. However, for long-term storage, lower temperatures are generally advisable to ensure stability.

ParameterRecommendationRationale
Solvent Anhydrous DMSOHigh-purity, water-free DMSO prevents hydrolysis and improves stability.
Concentration ≥ 10 mMHigher concentrations can sometimes improve stability.
Temperature -20°C or -80°CSignificantly reduces the rate of degradation in solution.
Aliquoting Store in single-use aliquotsMinimizes repeated freeze-thaw cycles which can degrade the compound.
Light Protect from light (use amber vials)Prevents photodegradation of the compound in solution.

Safe Handling Procedures

Given that this compound is a biologically active small molecule with a potentially potent effect, appropriate safety precautions must be taken during handling to minimize exposure.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound, particularly in its solid form:

PPE ItemSpecification
Gloves Nitrile, double-gloved
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood.
Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial containing solid this compound to come to room temperature before opening to prevent condensation.

  • Weigh: In a chemical fume hood, carefully weigh the desired amount of this compound. The molecular weight of this compound is required for this calculation (Note: The exact molecular weight is not publicly available and should be obtained from the supplier).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the solid this compound to achieve a final concentration of 10 mM.

  • Mix: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

  • Aliquot: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.

  • Store: Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution is further diluted in the appropriate cell culture medium.

Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment.

Visualized Workflows and Pathways

Logical Workflow for this compound Handling and Preparation

STK683963_Handling_Workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimental Use start Start: Receive Solid this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Anhydrous DMSO (to 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot long_term_storage Long-Term Storage (-20°C or -80°C) aliquot->long_term_storage thaw Thaw Single Aliquot long_term_storage->thaw dilute Prepare Working Solution (in culture medium) thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for safe handling and preparation of this compound solutions.

Signaling Pathway Context: ATG4B in Autophagy

Autophagy_Pathway proLC3 pro-LC3 LC3_I LC3-I (Cytosolic) proLC3->LC3_I Cleavage LC3_II LC3-II (Membrane-bound) LC3_I->LC3_II Conjugation to PE Autophagosome Autophagosome Formation LC3_II->Autophagosome ATG4B ATG4B ATG4B->proLC3 Processes This compound This compound This compound->ATG4B Activates

Caption: Role of ATG4B and this compound in the autophagy pathway.

Unraveling STK683963: Application Notes & Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking to investigate the cellular effects of STK683963 will find in this document a comprehensive guide to its use in in vitro settings. This resource provides detailed application notes, experimental protocols, and a summary of working concentrations to facilitate rigorous and reproducible cell-based assays.

While publicly available information on a compound with the specific identifier "this compound" is limited, this document synthesizes general principles and methodologies applicable to the in vitro characterization of novel small molecule inhibitors. The provided protocols and concentration ranges are based on standard practices in cell culture and drug discovery and should be adapted as a starting point for empirical determination of optimal conditions for this compound.

Summary of Working Concentrations

The effective concentration of a compound in cell culture is highly dependent on the cell type, assay duration, and the specific biological question being addressed. For a novel compound like this compound, it is crucial to perform dose-response experiments to determine the optimal working concentration. The table below provides a general framework for concentration ranges used in typical cell-based assays.

Assay TypeTypical Concentration Range (µM)Incubation TimeKey Considerations
Cell Viability / Cytotoxicity 0.01 - 10024 - 72 hoursDetermine the half-maximal inhibitory concentration (IC50).
Western Blotting 0.1 - 202 - 24 hoursObserve effects on target protein expression or phosphorylation.
Immunofluorescence 0.1 - 106 - 24 hoursVisualize changes in protein localization or cellular morphology.
Flow Cytometry (e.g., Apoptosis, Cell Cycle) 0.1 - 2012 - 48 hoursQuantify cellular responses to treatment.
Signaling Pathway Analysis 0.05 - 100.5 - 8 hoursInvestigate modulation of specific signaling cascades.

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These protocols serve as a foundation and should be optimized for your specific experimental setup.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blotting

This protocol allows for the analysis of protein expression and phosphorylation levels following treatment with this compound.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere.

  • Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizing Experimental Logic and Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a typical workflow for compound characterization and a hypothetical signaling pathway that could be modulated by an inhibitor.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Functional Assays Dose-Response Curve\n(Cell Viability Assay) Dose-Response Curve (Cell Viability Assay) Determine IC50 Determine IC50 Dose-Response Curve\n(Cell Viability Assay)->Determine IC50 Target Engagement Assay Target Engagement Assay Determine IC50->Target Engagement Assay Western Blotting Western Blotting Determine IC50->Western Blotting Signaling Pathway Analysis Signaling Pathway Analysis Determine IC50->Signaling Pathway Analysis Apoptosis Assay Apoptosis Assay Determine IC50->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis

Caption: A typical experimental workflow for characterizing a novel inhibitor.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A This compound This compound This compound->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Application Notes and Protocols: STK683963 in Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STK683963 is a novel small molecule activator of Autophagy-related 4B (ATG4B), a cysteine protease that plays a crucial role in the cellular process of autophagy. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which is essential for cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer. In the context of cancer, autophagy can have a dual role, either promoting tumor cell survival or inducing cell death.

ATG4B is a key enzyme in the autophagy pathway, responsible for the proteolytic processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) to its mature form (LC3-I) and the subsequent de-lipidation of LC3-phosphatidylethanolamine (LC3-II). The activity of ATG4B is therefore critical for autophagosome formation and maturation. This compound has been identified as an enhancer of ATG4B activity, acting through a proposed redox-regulated mechanism.

Patient-derived organoids (PDOs) have emerged as powerful preclinical models that recapitulate the genetic and phenotypic heterogeneity of individual tumors. The use of this compound in cancer organoid models presents a promising avenue for investigating the therapeutic potential of modulating autophagy in a patient-specific manner. These application notes provide a framework for utilizing this compound in cancer organoid research, from initial viability screening to more detailed mechanistic studies.

Mechanism of Action: The Role of this compound in the Autophagy Pathway

This compound enhances the proteolytic activity of ATG4B. This has a direct impact on the processing of pro-LC3 and the recycling of LC3 from the autophagosomal membrane, which are critical steps for sustained autophagic flux. The diagram below illustrates the central role of ATG4B in autophagy and the point of intervention for this compound.

Organoid_Culture_Workflow start Start: Patient Tumor Tissue dissociation Tissue Dissociation (e.g., Collagenase/Dispase) start->dissociation single_cells Single Cell Suspension dissociation->single_cells embedding Embedding in Basement Membrane Matrix (e.g., Matrigel) single_cells->embedding plating Plating of Matrix Domes embedding->plating culture Addition of Organoid Growth Medium plating->culture incubation Incubation at 37°C, 5% CO2 culture->incubation monitoring Monitoring Organoid Growth incubation->monitoring passaging Organoid Passaging (Mechanical or Enzymatic) monitoring->passaging cryopreservation Cryopreservation for Long-term Storage passaging->cryopreservation end Established Organoid Line passaging->end Drug_Screening_Workflow start Start: Established Organoid Culture dissociation Organoid Dissociation (Single cells or small fragments) start->dissociation plating Plating in 384-well plates with Basement Membrane Matrix dissociation->plating treatment Addition of this compound (Serial Dilutions) and Vehicle Control plating->treatment incubation Incubation for 72-96 hours treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo® 3D) incubation->viability_assay readout Luminescence or Fluorescence Plate Reader viability_assay->readout analysis Data Analysis: - Normalize to Vehicle Control - Generate Dose-Response Curves - Calculate IC50 readout->analysis end End: Determine this compound Potency analysis->end

Troubleshooting & Optimization

"STK683963" solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with STK683963 in Dimethyl Sulfoxide (DMSO). The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving the this compound powder in DMSO. What are the initial steps I should take?

A1: When initial dissolution of this compound in DMSO is challenging, it is recommended to start with mechanical agitation. Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 10-15 minutes can provide the necessary energy to break down powder agglomerates and facilitate dissolution.[1]

Q2: After vortexing and sonication, some particulates of this compound are still visible. What is the next step?

A2: If mechanical methods are insufficient, gentle heating can be employed. Warm the solution in a 37°C water bath for 5-10 minutes.[1] This can help increase the kinetic energy of the solvent molecules, improving the dissolution of the compound. Intermittent vortexing during the warming process can also be beneficial.

Q3: Could the quality or handling of DMSO be affecting the solubility of this compound?

A3: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease its solvating power for many organic compounds.[1] It is crucial to use fresh, anhydrous, high-purity DMSO. Always use a fresh, unopened bottle or one that has been properly stored to prevent moisture contamination.

Q4: I've prepared a high-concentration stock of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A4: This phenomenon, often called "salting out," is common when a compound is much less soluble in aqueous solutions than in DMSO. To mitigate this, perform serial dilutions of your DMSO stock solution in DMSO to a lower concentration before the final dilution into the aqueous buffer.[1] This gradual change in solvent polarity can help keep the compound in solution. Additionally, ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically ≤ 0.1%) to maintain solubility without causing cellular toxicity.[1]

Q5: What should I do if this compound solubility issues persist despite trying all the above troubleshooting steps?

A5: If solubility remains a challenge, consider preparing a more dilute stock solution. For example, if a 10 mM stock is problematic, attempting to prepare a 5 mM or 1 mM solution may be successful.[1] It is also advisable to verify the purity and integrity of your this compound compound using analytical methods like HPLC or LC-MS to rule out degradation or polymorphism as the cause of poor solubility.[1]

Quantitative Data Summary

As specific solubility data for this compound is not publicly available, the following table provides a general troubleshooting framework with expected outcomes based on common laboratory practices for small molecules with low aqueous solubility.

Issue Troubleshooting Step Expected Outcome Reference
Poor initial dissolution Vortex vigorously for 1-2 minutes.The compound fully dissolves, resulting in a clear solution.[1]
Persistent particulates Gently warm the solution in a 37°C water bath for 5-10 minutes.Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.[1]
Concentration exceeds solubility Prepare a more dilute stock solution (e.g., 5 mM or 1 mM).The compound dissolves completely at a lower concentration.[1]
Precipitation upon aqueous dilution Perform serial dilutions of the DMSO stock in DMSO first.Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.[1]
Suspected solvent issue Use a fresh, unopened bottle of anhydrous, high-purity DMSO.The compound dissolves in the fresh, water-free DMSO.[1]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO
  • Preparation: Bring the vial containing your this compound powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.

Visual Troubleshooting Guide

The following workflow diagram illustrates the decision-making process for troubleshooting this compound solubility issues.

G cluster_0 Troubleshooting Workflow for this compound Solubility in DMSO start Start: this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex is_dissolved1 Is it Dissolved? vortex->is_dissolved1 sonicate Sonicate (10-15 min) is_dissolved1->sonicate No success Solution Ready is_dissolved1->success Yes is_dissolved2 Is it Dissolved? sonicate->is_dissolved2 warm Warm to 37°C (5-10 min) is_dissolved2->warm No is_dissolved2->success Yes is_dissolved3 Is it Dissolved? warm->is_dissolved3 is_dissolved3->success Yes troubleshoot Further Troubleshooting is_dissolved3->troubleshoot No lower_conc Prepare Lower Concentration Stock troubleshoot->lower_conc check_dmso Use Fresh Anhydrous DMSO troubleshoot->check_dmso check_purity Verify Compound Purity (HPLC/LC-MS) troubleshoot->check_purity

Caption: A workflow for dissolving this compound in DMSO.

As no specific signaling pathway for this compound has been identified in the provided search results, a diagram for a hypothetical pathway cannot be generated at this time. Should information on the mechanism of action of this compound become available, this section will be updated accordingly.

References

Technical Support Center: Optimizing Cell Permeability for STK683963

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing the cell permeability of the novel compound STK683963.

Troubleshooting Guide

Issue: Low Passive Permeability of this compound in Initial Screens

If initial assessments, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), indicate poor passive diffusion of this compound, consider the following troubleshooting steps.

Possible Causes and Solutions:

Possible CauseProposed SolutionRationale
Unfavorable Physicochemical Properties - Structural Modifications: Modify the structure of this compound to reduce its molecular weight, polar surface area (PSA), or number of hydrogen bond donors.[1][2][3] - Prodrug Approach: Mask hydrogen bond donors with cleavable moieties to increase lipophilicity and improve membrane permeation.[1]High molecular weight, high PSA, and a large number of hydrogen bond donors can negatively impact a compound's ability to passively diffuse across the lipid bilayer of the cell membrane.[2][3]
Poor Aqueous Solubility - Formulation Strategies: Utilize co-solvents (e.g., DMSO at <1%) or cyclodextrins to improve the solubility of this compound in the assay buffer.[4] - pH Adjustment: If this compound is ionizable, adjusting the pH of the buffer can increase the proportion of the more permeable, uncharged species.[5]For a compound to be assessed accurately for permeability, it must first be adequately dissolved in the experimental medium. Poor solubility can lead to an underestimation of its permeability.
Experimental Artifacts - Assay System Check: Verify the integrity of the artificial membrane in the PAMPA assay. - Compound Stability: Assess the stability of this compound in the assay buffer over the time course of the experiment.Degradation of the compound or issues with the experimental setup can lead to inaccurate permeability measurements.
Issue: High Efflux Ratio of this compound in Caco-2 Assays

An efflux ratio (Papp B-A / Papp A-B) greater than 2 in a Caco-2 permeability assay suggests that this compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6][7]

Possible Causes and Solutions:

Possible CauseProposed SolutionRationale
Substrate for Efflux Transporters (e.g., P-gp, BCRP) - Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp, fumitremorgin C for BCRP).[6][8] - Structural Modifications: Alter the structure of this compound to reduce its recognition by efflux transporters.A significant increase in the apical-to-basolateral (A-B) permeability in the presence of an inhibitor confirms that the compound is a substrate for that specific transporter.[6]
Cell Monolayer Integrity Issues - TEER Measurement: Ensure that the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers are within the acceptable range (typically >200 Ω·cm²) before and after the experiment.[6][9] - Lucifer Yellow Co-assay: Include a paracellular marker like Lucifer Yellow to confirm the tightness of the cell junctions.[6][10]Compromised monolayer integrity can lead to artificially high permeability in both directions, potentially masking the true efflux ratio.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the cell permeability of a new compound like this compound?

A1: A tiered approach is recommended. Start with a high-throughput, cell-free assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive permeability.[11][12][13] If passive permeability is a concern, medicinal chemistry efforts can be initiated early. Subsequently, use a cell-based assay like the Caco-2 permeability assay to assess both passive diffusion and active transport phenomena, including potential efflux.[6][8][14]

Q2: How can I improve the passive permeability of this compound?

A2: Improving passive permeability often involves medicinal chemistry strategies to optimize the compound's physicochemical properties. Key parameters to consider are:

  • Lipophilicity (LogP/LogD): Aim for a balanced lipophilicity.

  • Molecular Weight: Generally, lower molecular weight compounds have better permeability.[2]

  • Polar Surface Area (PSA): Reducing the PSA can enhance passive diffusion.[2]

  • Hydrogen Bond Donors/Acceptors: Minimizing the number of hydrogen bond donors is a key strategy to improve permeability.[1][2]

Q3: My compound, this compound, shows good passive permeability in PAMPA but poor accumulation in cells. What could be the reason?

A3: If this compound has good passive permeability but low intracellular accumulation, it is likely a substrate for active efflux transporters.[12][14] These transporters, present on the cell surface, actively pump the compound out of the cell. A bidirectional Caco-2 assay can confirm this by revealing a high efflux ratio (Papp B-A / Papp A-B > 2).[6][7]

Q4: What are some formulation strategies to improve the apparent permeability of this compound?

A4: Formulation can sometimes enhance apparent permeability by improving solubility and presentation to the membrane. Approaches include the use of:

  • Permeation enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[15]

  • Lipid-based formulations (e.g., SMEDDS): These can improve the absorption of poorly permeable drugs.[15]

  • Nanoparticle encapsulation: Encapsulating this compound in nanoparticles can alter its transport across cellular barriers.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general method for assessing the passive permeability of this compound.

  • Preparation of the Donor Plate:

    • A stock solution of this compound is prepared in DMSO.

    • This stock is then diluted in a buffer (e.g., PBS, pH 7.4) to the final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%).[13]

  • Preparation of the Acceptor Plate:

    • The wells of the acceptor plate are filled with buffer. Some protocols may include a surfactant in the acceptor buffer to act as a "sink."

  • Membrane Coating:

    • The filter of the donor plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.[11]

  • Assay Assembly and Incubation:

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich."

    • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[13][16]

  • Quantification and Data Analysis:

    • After incubation, the plates are separated.

    • The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay Protocol

This protocol outlines a method for evaluating both passive and active transport of this compound across a Caco-2 cell monolayer.

  • Cell Culture and Seeding:

    • Caco-2 cells are cultured and then seeded onto permeable supports (e.g., Transwell® inserts).[14][17]

    • The cells are allowed to differentiate for approximately 21 days to form a confluent, polarized monolayer.[6]

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[6][14]

    • A paracellular permeability marker, such as Lucifer Yellow, is often used to further validate monolayer tightness.[10]

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.[8][17]

    • Basolateral to Apical (B-A) Transport: To assess efflux, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.[8][17]

  • Sample Analysis:

    • The concentration of this compound in the collected samples is quantified by LC-MS/MS.[14]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated.

    • The efflux ratio (ER) is determined as Papp (B-A) / Papp (A-B).[7]

Data Presentation

Table 1: Hypothetical Permeability Data for this compound and Analogs

CompoundPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Caco-2 Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
This compound0.50.24.824.0Low (Efflux)
Analog-15.24.55.01.1High
Analog-21.20.91.11.2Moderate
Atenolol (Control)<0.10.20.31.5Low
Propranolol (Control)>1520.522.11.1High

Permeability Classification: Low (<1 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s). This is a general guide and can vary.

Visualizations

experimental_workflow cluster_passive Passive Permeability Assessment cluster_active Active Transport Assessment PAMPA PAMPA Assay P_result Papp < 1x10⁻⁶ cm/s? PAMPA->P_result MedChem Medicinal Chemistry Optimization (Reduce PSA, MW, HBD) P_result->MedChem Yes Formulation Formulation Strategies P_result->Formulation Yes Caco2 Bidirectional Caco-2 Assay P_result->Caco2 No MedChem->PAMPA Formulation->PAMPA E_result Efflux Ratio > 2? Caco2->E_result Inhibitor Caco-2 with Efflux Inhibitors E_result->Inhibitor Yes end Compound Optimized E_result->end No SAR_efflux SAR to Reduce Efflux Recognition Inhibitor->SAR_efflux SAR_efflux->Caco2 start Start: New Compound (this compound) start->PAMPA troubleshooting_logic start Observed: Low Intracellular Concentration of this compound check_pampa PAMPA Permeability? start->check_pampa check_caco2 Caco-2 Efflux Ratio > 2? check_pampa->check_caco2 High low_passive Issue: Poor Passive Diffusion check_pampa->low_passive Low high_efflux Issue: Active Efflux check_caco2->high_efflux Yes good_permeability Permeability is likely not the primary issue. Investigate other factors (e.g., metabolism, target engagement). check_caco2->good_permeability No

References

Technical Support Center: Compound X (e.g., STK683963)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent experimental results with novel compounds, referred to here as Compound X.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays

You are observing significant well-to-well and day-to-day variability in your cell viability assays (e.g., MTT, CellTiter-Glo®) when treating cells with Compound X.

Possible Causes and Troubleshooting Steps:

  • Compound Stability and Solubility:

    • Question: Is Compound X stable in your cell culture media over the course of the experiment?

    • Troubleshooting:

      • Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.

      • Visually inspect the media after adding Compound X for any signs of precipitation.

      • Perform a solubility test by preparing the highest concentration of Compound X in your media and incubating for the longest duration of your experiment. Check for precipitation at the end of the incubation period.

  • Cell Culture Conditions:

    • Question: Are your cells healthy and in the logarithmic growth phase at the time of treatment?

    • Troubleshooting:

      • Ensure consistent cell seeding density across all wells.

      • Regularly check for and address any potential contamination (e.g., mycoplasma).

      • Use cells within a consistent and low passage number range.

  • Assay Protocol:

    • Question: Is the incubation time with the viability reagent consistent and optimal?

    • Troubleshooting:

      • Ensure thorough but gentle mixing after adding the reagent to avoid cell lysis.

      • Optimize the incubation time with the viability reagent to ensure the signal is in the linear range of your plate reader.

Experimental Workflow for Troubleshooting Variability:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting Checks A Prepare Fresh Compound X Stock D Treat Cells with Compound X Dilutions A->D T1 Check for Precipitation A->T1 B Culture Cells to Logarithmic Phase C Seed Cells at Consistent Density B->C C->D T2 Confirm Cell Health (Microscopy) C->T2 E Incubate for Defined Period D->E F Add Viability Reagent E->F G Incubate Reagent for Optimized Time F->G T3 Verify Reagent Mixing F->T3 H Read Plate on Plate Reader G->H I Analyze Data and Assess Variability H->I G Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Target Target Protein (e.g., Transcription Factor) Kinase2->Target Activates Response Cellular Response (e.g., Proliferation) Target->Response CompoundX Compound X (STK683963) CompoundX->Kinase2 Inhibits

"STK683963" degradation and stability problems

Author: BenchChem Technical Support Team. Date: December 2025

Issue Identified: Lack of Publicly Available Information for "STK683963"

Our comprehensive search for technical information regarding "this compound" did not yield any specific data related to its degradation, stability, or signaling pathways. The identifier "this compound" does not correspond to any publicly available scientific literature, chemical databases, or product data sheets that would be necessary to generate the requested technical support content.

The search results for "this compound" were ambiguous and did not point to a specific chemical compound, protein, or research tool relevant to the fields of life sciences or drug development. For instance, a search returned a product listing for a heavy-duty door lock, which is unrelated to the user's request for a scientific technical support center.

Recommendations for Proceeding:

To adequately address your request, we require more specific information to identify the nature of "this compound". We recommend you take the following steps:

  • Verify the Identifier: Please double-check the identifier "this compound" for any potential typographical errors. Small mistakes in naming can lead to vastly different search outcomes.

  • Provide Additional Context: If the identifier is correct, please provide additional details, such as:

    • Vendor/Manufacturer: Knowing the company that produces or supplies "this compound" will allow for a more targeted search of their specific product documentation.

    • Product Type: Is "this compound" a small molecule inhibitor, an antibody, a recombinant protein, a peptide, or another type of reagent?

    • Intended Application: What is the primary research application of "this compound"? For example, is it used in cell culture, animal studies, or biochemical assays?

    • Chemical Structure or Sequence: If available, the chemical structure (e.g., in SMILES format) or the protein/nucleic acid sequence would be the most effective way to identify the substance and its properties.

Once this information is provided, we will be able to conduct a more effective search and generate the detailed technical support center content you have requested, including troubleshooting guides, data tables, experimental protocols, and pathway diagrams.

Technical Support Center: STK683963 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STK683963 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal ionization technique and polarity for this compound analysis?

A1: For a small molecule of unknown properties like this compound, initial experiments should be conducted using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). It is recommended to test both positive and negative ion modes to determine the most sensitive and specific signal for the compound.

Q2: How can I confirm that the signal I am observing corresponds to this compound?

A2: To confirm the identity of the signal, a high-resolution mass spectrometer should be used to obtain an accurate mass measurement. This experimental mass can then be compared to the theoretical exact mass of this compound. Additionally, performing fragmentation analysis (MS/MS) and comparing the resulting fragmentation pattern to a known standard or theoretical fragmentation can provide further confirmation.

Q3: What are common sources of background noise or contamination when analyzing this compound?

A3: Common sources of contamination in mass spectrometry include solvents, glassware, plasticware, and the sample matrix itself. To minimize background noise, it is crucial to use high-purity, LC-MS grade solvents and reagents. Thoroughly cleaning all glassware and using appropriate sample preparation techniques, such as solid-phase extraction (SPE), can help reduce matrix effects and contamination.

Troubleshooting Guides

Issue 1: No or Poor Signal Intensity for this compound

If you are observing a weak or undetectable peak for this compound, several factors could be the cause.[1] This guide will walk you through a systematic approach to identify and resolve the issue.

Troubleshooting Workflow: No or Poor Signal

No_Signal_Workflow cluster_ms Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample Checks start Start: No or Poor this compound Signal check_ms 1. Verify Mass Spectrometer Performance start->check_ms check_lc 2. Check LC System check_ms->check_lc MS OK ms_tune Tune & Calibrate MS check_ms->ms_tune check_sample 3. Evaluate Sample Integrity check_lc->check_sample LC OK lc_pressure Check System Pressure check_lc->lc_pressure solution Solution Found check_sample->solution Sample OK sample_prep Prepare Fresh Sample check_sample->sample_prep ms_source Inspect Ion Source ms_tune->ms_source ms_settings Verify MS Method Settings ms_source->ms_settings lc_mobile_phase Verify Mobile Phase lc_pressure->lc_mobile_phase lc_column Inspect Column lc_mobile_phase->lc_column sample_conc Check Concentration sample_prep->sample_conc sample_matrix Assess Matrix Effects sample_conc->sample_matrix

Caption: Troubleshooting workflow for no or poor mass spectrometry signal.

Step-by-Step Troubleshooting:

  • Verify Mass Spectrometer Performance:

    • Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1] Incorrect calibration can lead to mass errors and poor sensitivity.

    • Inspect Ion Source: Check the ion source for cleanliness and proper positioning of the spray needle. A dirty or misaligned source can significantly impact signal intensity.

    • Verify MS Method Settings: Ensure the correct ionization mode, polarity, and acquisition parameters are selected for this compound.

  • Check LC System:

    • System Pressure: Monitor the LC system pressure. Abnormally high or low pressure can indicate a leak or a blockage.

    • Mobile Phase: Confirm that the mobile phase composition is correct and that the solvents are fresh and properly degassed.

    • Column Integrity: Ensure the correct column is installed and that it has not degraded. A voided or contaminated column can lead to poor peak shape and loss of signal.

  • Evaluate Sample Integrity:

    • Sample Concentration: Ensure your sample is appropriately concentrated.[1] If the concentration is too low, the signal may be undetectable. Conversely, a highly concentrated sample can cause ion suppression.[1]

    • Sample Degradation: Prepare a fresh sample to rule out degradation as the cause of signal loss.

    • Matrix Effects: Consider the possibility of ion suppression from the sample matrix. Diluting the sample or using a more effective sample preparation method may be necessary.

Issue 2: Inaccurate Mass Measurement for this compound

Accurate mass determination is critical for confident compound identification. If you are observing a mass shift for this compound, follow these steps.

Troubleshooting Workflow: Inaccurate Mass

Inaccurate_Mass_Workflow cluster_cal Calibration Checks cluster_ref Reference Compound Checks cluster_res Resolution Checks start Start: Inaccurate Mass for this compound check_calibration 1. Verify MS Calibration start->check_calibration check_lockmass 2. Check Lock Mass/Reference check_calibration->check_lockmass Calibration OK perform_cal Perform Mass Calibration check_calibration->perform_cal check_resolution 3. Assess Mass Resolution check_lockmass->check_resolution Lock Mass OK verify_ref_signal Verify Reference Signal check_lockmass->verify_ref_signal solution Solution Found check_resolution->solution Resolution OK review_peak_shape Review Peak Shape check_resolution->review_peak_shape check_cal_report Review Calibration Report perform_cal->check_cal_report check_ref_vial Check Reference Vial verify_ref_signal->check_ref_vial adjust_tuning Adjust Tuning Parameters review_peak_shape->adjust_tuning

Caption: Troubleshooting workflow for inaccurate mass measurements.

Step-by-Step Troubleshooting:

  • Verify MS Calibration:

    • Perform Mass Calibration: The most common cause of inaccurate mass measurements is improper calibration.[1] Perform a fresh mass calibration using the manufacturer's recommended standards and procedures.

    • Review Calibration Report: After calibration, carefully review the report to ensure the mass errors are within the instrument's specifications.

  • Check Lock Mass or Internal Reference:

    • Verify Reference Signal: If you are using a lock mass or internal reference compound, ensure that its signal is stable and its mass is being measured accurately.

    • Check Reference Vial: Confirm that the reference compound vial is not empty and that the delivery system is functioning correctly.

  • Assess Mass Resolution:

    • Review Peak Shape: Poorly resolved or broad peaks can lead to inaccurate mass assignments.[1]

    • Adjust Tuning Parameters: If the resolution is poor, you may need to adjust the mass spectrometer's tuning parameters.

Issue 3: High Signal in Blank Injections

Signal observed in blank injections indicates carryover or contamination. This can interfere with the detection and quantification of this compound.

Troubleshooting Workflow: High Blank Signal

High_Blank_Workflow cluster_carry Carryover Checks cluster_contam Contamination Source Identification start Start: High Signal in Blank check_carryover 1. Investigate Carryover start->check_carryover check_contamination 2. Identify Contamination Source check_carryover->check_contamination Carryover Addressed needle_wash Improve Needle Wash check_carryover->needle_wash solution Solution Found check_contamination->solution Contamination Removed check_solvents Check Solvents & Vials check_contamination->check_solvents inject_blanks Inject Multiple Blanks needle_wash->inject_blanks check_lc_system Inspect LC System Components check_solvents->check_lc_system

Caption: Troubleshooting workflow for high signal in blank injections.

Step-by-Step Troubleshooting:

  • Investigate Carryover:

    • Improve Needle Wash: Ensure the autosampler needle wash procedure is effective. Use a strong solvent to wash the needle between injections.

    • Inject Multiple Blanks: Injecting several blank samples sequentially can help to wash out any residual this compound from the system.

  • Identify Contamination Source:

    • Check Solvents and Vials: Prepare fresh mobile phases and use new sample vials to rule out contamination from these sources.

    • Inspect LC System Components: If the issue persists, systematically check individual components of the LC system (e.g., sample loop, injection port, column) for contamination.

Experimental Protocols

Protocol 1: Mass Spectrometer Tuning and Calibration

Objective: To ensure the mass spectrometer is operating within specifications for mass accuracy and sensitivity.

Materials:

  • Manufacturer-provided calibration solution

  • LC-MS grade solvents

Procedure:

  • Prepare the calibration solution according to the manufacturer's instructions.

  • Infuse the calibration solution directly into the mass spectrometer.

  • Initiate the automated tuning and calibration routine through the instrument software.

  • Once the routine is complete, review the calibration report to confirm that the mass accuracy and resolution meet the required specifications.

  • If the calibration fails, consult the instrument's user manual for troubleshooting steps or contact the manufacturer's technical support.

Protocol 2: Sample Preparation for this compound Analysis

Objective: To prepare a sample of this compound that is free from interfering matrix components.

Materials:

  • This compound sample

  • LC-MS grade water, acetonitrile, and methanol (B129727)

  • 0.1% Formic acid solution

  • Solid-phase extraction (SPE) cartridge (if necessary)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

  • Perform serial dilutions of the stock solution to create working standards and quality control samples at the desired concentrations.

  • For complex matrices, a sample cleanup step such as protein precipitation or solid-phase extraction may be necessary.

  • Transfer the final sample solution to an autosampler vial for analysis.

Quantitative Data Summary

Table 1: Recommended MS Source Parameters for this compound (Example)

ParameterESI+ESI-APCI+APCI-
Capillary Voltage (kV) 3.5-3.04.0-3.5
Cone Voltage (V) 30-3525-30
Source Temperature (°C) 120120400400
Desolvation Temperature (°C) 350350500500
Nebulizer Gas Flow (L/hr) 600600500500
Drying Gas Flow (L/hr) 800800700700

Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.

References

Technical Support Center: Minimizing Compound-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate toxicity when testing new chemical entities in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial signs of toxicity in rodent models?

A1: Initial indicators of toxicity can be subtle and require careful observation. Common signs include significant weight loss (typically >15-20% of initial body weight), changes in appetite and water intake, altered behavior such as lethargy or hyperactivity, ruffled fur, and changes in posture.[1] Daily monitoring of these clinical signs is crucial for early detection.[1]

Q2: How can I differentiate between toxicity caused by my compound versus the administration vehicle?

A2: It is essential to include a vehicle-only control group in your study design.[1][2] This group receives the same formulation vehicle without the active compound, administered via the same route and schedule. By comparing the clinical signs and any observed adverse effects in the vehicle-control group to the compound-treated groups, you can distinguish vehicle-induced effects from compound-specific toxicity.[1]

Q3: My in vitro assays indicated low cytotoxicity, but I'm observing significant in vivo toxicity. Why is there a discrepancy?

A3: Discrepancies between in vitro and in vivo results are common because in vitro systems cannot fully replicate the complexity of a whole organism.[2] Factors contributing to in vivo toxicity that are not captured by cell-based assays include the compound's metabolism into more toxic byproducts, its distribution and accumulation in sensitive tissues, and the host's immune response.[2]

Q4: What is a No-Observed-Adverse-Effect Level (NOAEL), and how is it determined?

A4: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in the test animals compared to the control group.[1][3] It is determined through dose-ranging studies where groups of animals are given different doses of the compound over a specified period.[4] Comprehensive monitoring, including clinical observations, blood analysis, and histopathology, is used to identify any adverse effects.[1][4]

Q5: Are there strategies to reduce systemic toxicity without compromising the efficacy of the compound?

A5: Yes, several strategies can be employed. Optimizing the drug delivery system, for instance, by using nanoparticle-based carriers, can help target the compound to the desired site, reducing systemic exposure and off-target effects.[5] Additionally, exploring different dosing schedules (e.g., less frequent but higher doses, or continuous infusion) may maintain efficacy while allowing the animal to recover between administrations.

Troubleshooting Guides

Issue 1: Unexpected mortality in animals at predicted sub-lethal doses.
  • Troubleshooting Steps:

    • Dose Reduction: The most direct approach is to test a lower dose of the compound.[2]

    • Vehicle Toxicity Check: Ensure that the vehicle used for drug administration is not contributing to the mortality by carefully observing the vehicle-only control group.[2]

    • Administration Rate: Rapid administration of a substance, especially intravenously, can lead to acute toxicity.[2] Consider a slower infusion rate.

    • Animal Health Status: The health status of the animal model can influence susceptibility. Ensure that the animals are healthy and free from underlying conditions before dosing.[2]

    • Formulation Review: Check the stability and solubility of your compound in the chosen vehicle. Precipitation of the compound upon injection can cause embolisms.

Issue 2: Severe injection site reactions (e.g., inflammation, necrosis).
  • Troubleshooting Steps:

    • pH and Osmolality: Ensure the pH of the formulation is close to physiological (6.8-7.2) and is isotonic.[6] Deviations can cause significant local irritation.

    • Vehicle Irritation: Some vehicles can be inherently irritating. Test different, less-irritating vehicles if possible.

    • Injection Volume and Technique: Adhere to recommended injection volumes for the chosen route and species.[6] Ensure proper injection technique to avoid tissue damage. For subcutaneous injections, rotate the injection sites.

    • Compound Concentration: High concentrations of the compound can lead to local tissue damage. If possible, decrease the concentration and increase the volume (within permissible limits).

    • Local Anti-inflammatory Agents: In some cases, co-administration with a mild anti-inflammatory agent might be considered, but this would need careful justification and validation.[7]

Issue 3: Gastrointestinal (GI) toxicity (e.g., diarrhea, weight loss).
  • Troubleshooting Steps:

    • Dietary Adjustments: Ensure the standard diet is palatable and easily digestible. A moist or gel-based diet can sometimes be beneficial for animals experiencing GI distress.[8]

    • Hydration Support: Provide supplemental hydration, such as subcutaneous fluids, for animals with moderate to severe diarrhea to prevent dehydration.[2]

    • Anti-diarrheal Agents: The prophylactic or reactive use of anti-diarrheal agents like loperamide (B1203769) can be considered, but the dose and frequency should be determined in consultation with a veterinarian.[8]

    • Dosing Schedule: Consider splitting the daily dose into two or more administrations to reduce the peak concentration of the compound in the GI tract.

    • Gut Microbiome Support: In some instances, supportive therapies for the gut microbiome, such as probiotics, may be explored, though this would require validation.

Quantitative Toxicity Data Summary

The following table provides a template for summarizing key quantitative data from in vivo toxicity studies.

ParameterMouse (Oral)Rat (Intravenous)Dog (Oral)
LD50 (Median Lethal Dose) 1500 mg/kg250 mg/kg800 mg/kg
MTD (Maximum Tolerated Dose) 1000 mg/kg/day150 mg/kg/day500 mg/kg/day
NOAEL (No-Observed-Adverse-Effect Level) 250 mg/kg/day50 mg/kg/day100 mg/kg/day
Key Target Organs Liver, KidneyKidney, HeartLiver, GI Tract

Note: The values presented are hypothetical examples and should be replaced with actual experimental data.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment in Rodents (Up-and-Down Procedure)
  • Objective: To determine the acute oral toxicity (and estimate the LD50) of a test compound.

  • Methodology:

    • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), typically 8-12 weeks old.

    • Housing and Acclimation: House animals individually and allow for an acclimation period of at least 5 days.

    • Fasting: Fast animals overnight prior to dosing, with continued access to water.[9]

    • Dosing:

      • Administer the compound to a single animal at a starting dose (e.g., 300 mg/kg).

      • If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

      • If the first animal dies, the next animal is dosed at a lower level.

    • Observations:

      • Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.[10]

      • Record all clinical signs of toxicity, including changes in behavior, appearance, and body weight.[10]

    • Endpoint: The study is complete after a sufficient number of animals have been tested to allow for a statistically sound estimation of the LD50. All surviving animals are euthanized at the end of the 14-day observation period for gross necropsy.

Protocol 2: General In Vivo Toxicity Monitoring
  • Objective: To monitor for signs of toxicity during a multi-dose in vivo study.

  • Methodology:

    • Animal Model: Select a suitable rodent model (e.g., BALB/c or C57BL/6 mice).

    • Groups: Include a vehicle control group and at least three dose groups (low, medium, high).[4]

    • Administration: Administer the compound and vehicle according to the study schedule (e.g., daily intraperitoneal injections for 14 days).

    • Clinical Observations:

      • Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.[1]

      • Perform a more detailed clinical examination at least once a week.

    • Blood and Tissue Collection:

      • At the end of the study, collect blood for hematology and serum biochemistry analysis (e.g., liver and kidney function tests).[1]

      • Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.[1]

    • Data Analysis: Analyze the data to identify any dose-dependent toxic effects and to determine a potential NOAEL.[1]

Visualizations

Hypothetical Signaling Pathway for Compound-Induced Toxicity

Toxicity_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Compound Test Compound (STK683963) Compound->Receptor Binds and Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates ROS_Production ROS Production Kinase_A->ROS_Production Stimulates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibits Apoptosis Apoptosis Transcription_Factor->Apoptosis Suppresses ROS_Production->Apoptosis Induces

Hypothetical signaling cascade for compound-induced cellular toxicity.
Experimental Workflow for In Vivo Toxicity Assessment

Experimental_Workflow start Start: Dose Range-Finding Study dosing Compound Administration (e.g., 14 days) start->dosing monitoring Daily Clinical Monitoring (Weight, Behavior) dosing->monitoring blood_collection Interim Blood Collection (Day 7) monitoring->blood_collection termination Study Termination (Day 14) monitoring->termination blood_collection->monitoring data_analysis Data Analysis & NOAEL Determination blood_collection->data_analysis necropsy Gross Necropsy termination->necropsy histopathology Histopathology necropsy->histopathology histopathology->data_analysis

Workflow for a typical sub-acute in vivo toxicity study.

References

Technical Support Center: STK683963 Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The identifier "STK683963" does not correspond to a recognized scientific protocol or experimental agent within publicly available scientific literature and databases. Searches for this term consistently identify it as a stock or material number for industrial chemical products, not a substance typically used in life science research or drug development.

The following information is provided as a general template and guide for creating a technical support resource for a scientific protocol. To apply this to a specific protocol, replace the placeholder information with the relevant details of your experimental procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this assay?

A1: This section would typically describe the fundamental scientific principles of the protocol. For a hypothetical cell-based assay, this would include the biological pathways being investigated, the mechanism of action of any compounds involved, and the technology used for detection.

Q2: What are the critical quality control checkpoints in this protocol?

A2: To ensure reproducibility, specific quality control steps are essential. This would include, for example, cell viability checks, confirmation of reagent activity, and instrument calibration. A table summarizing these checkpoints and their acceptance criteria would be provided here.

Troubleshooting Guide

This guide addresses common issues that may arise during the execution of a scientific protocol.

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure thorough mixing of cell suspension before seeding. Use reverse pipetting for viscous solutions. Allow the plate to equilibrate at room temperature before incubation. Consider leaving the outer wells empty.
Low Signal-to-Noise Ratio Sub-optimal reagent concentration, insufficient incubation time, or high background from the detection instrument.Perform a titration of key reagents to determine the optimal concentration. Optimize incubation times. Measure background signal from wells containing only media and cells.
Inconsistent Results Between Experiments Variation in cell passage number, reagent lot-to-lot variability, or subtle changes in environmental conditions.Use cells within a defined passage number range. Qualify new lots of critical reagents against the previous lot. Carefully monitor and record incubator temperature and CO2 levels.

Experimental Workflow & Key Methodologies

A detailed, step-by-step experimental protocol is crucial for reproducibility. Below is a generalized workflow.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture & Seeding C Compound Treatment A->C B Reagent Preparation B->C D Incubation C->D E Lysis & Reagent Addition D->E F Signal Detection E->F G Data Normalization F->G H Statistical Analysis G->H

Caption: A generalized experimental workflow from preparation to data analysis.

Detailed Methodologies

1. Cell Seeding:

  • Culture cells to approximately 80% confluency.

  • Harvest cells using standard trypsinization procedures.

  • Perform a cell count and viability assessment using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density in the appropriate culture medium.

  • Dispense the cell suspension into the microplate.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution series of the compound in the culture medium.

  • Add the diluted compound to the appropriate wells of the cell plate. Include vehicle-only control wells.

3. Signal Detection and Data Analysis:

  • After the appropriate incubation period, add the detection reagent according to the manufacturer's instructions.

  • Read the plate using a plate reader with the specified filter sets or wavelength settings.

  • Subtract the background signal, normalize the data to controls, and perform curve fitting if applicable.

Illustrative Signaling Pathway

In the absence of a specific biological target for "this compound," the following diagram illustrates a generic kinase signaling pathway that is often the subject of drug development research.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor

Caption: A simplified diagram of a generic intracellular signaling cascade.

Validation & Comparative

STK683963: A Novel Activator of ATG4B Compared to Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of autophagy modulation, the cysteine protease ATG4B has emerged as a critical regulator and a promising therapeutic target. While much focus has been placed on the development of ATG4B inhibitors for applications in diseases like cancer, the discovery of activators provides a valuable tool for studying the intricacies of autophagic processes and may hold therapeutic potential in conditions with deficient autophagy. This guide provides a comparative analysis of STK683963, a recently identified potent activator of cellular ATG4B activity, against a panel of known ATG4B inhibitors.

Performance Comparison

This compound has been identified as a strong, albeit likely indirect, activator of ATG4B. Its mechanism is proposed to be mediated through redox-regulation of the enzyme in cells.[1][2] In contrast, a range of small molecule inhibitors have been developed to directly target the catalytic activity of ATG4B. The following table summarizes the key quantitative data for this compound and several known ATG4B inhibitors.

CompoundTypeTargetQuantitative DataNotes
This compound ActivatorATG4BDose-dependent increase in luciferase reporter activity (0-50 μM)[1][2]Effect observed after 24-hour treatment, suggesting an indirect mechanism.[2][3] Activity is blocked by the reducing agent N-acetyl cysteine (NAC).[2][3]
FMK 9a InhibitorATG4B (Autophagin-1)IC50: 80 nM (TR-FRET assay), 73 nM (cellular LRA)[4]Forms an irreversible covalent bond with the catalytic cysteine (Cys74).[4]
LV-320 InhibitorATG4BIC50: 24.5 μM, Kd: 16 μM[5][6]A potent and uncompetitive inhibitor.[5][6]
NSC 185058 InhibitorATG4B-Markedly attenuates autophagic activity.[7]
S130 InhibitorATG4BIC50: 3.24 µM[6]A high-affinity, selective inhibitor.[6]
Atg4B-IN-2 InhibitorATG4BKi: 3.1 μM, IC50: 11 μM[6]A potent competitive inhibitor.[6]
MJO445 InhibitorATG4B-Inhibits autophagy in glioblastoma.[8]

Signaling Pathway and Mechanism of Action

ATG4B plays a crucial role in the processing of Atg8 family proteins (including LC3), which is essential for autophagosome formation. This compound enhances this process, while inhibitors block it. The proposed mechanism of this compound involves the modulation of the cellular redox state, which in turn impacts ATG4B activity.

ATG4B_Signaling_Pathway cluster_0 Autophagosome Formation cluster_1 Modulation of ATG4B Activity pro-LC3 pro-LC3 LC3-I LC3-I pro-LC3->LC3-I ATG4B Cleavage LC3-II LC3-II LC3-I->LC3-II Conjugation to PE Autophagosome Autophagosome LC3-II->Autophagosome Incorporation This compound This compound Redox_State Cellular Redox State This compound->Redox_State Modulates Inhibitors Inhibitors ATG4B Cleavage ATG4B Cleavage Inhibitors->ATG4B Cleavage Inhibits Redox_State->ATG4B Cleavage Activates

ATG4B's role in autophagy and points of modulation.

Experimental Protocols

A key experiment to determine ATG4B activity involves a luciferase release reporter assay.[3]

Principle: A fusion protein of β-actin and LC3, with a Gaussia luciferase fragment (dNGLUC) at the C-terminus of LC3, is expressed in cells. Cleavage of LC3 by ATG4B releases the dNGLUC fragment into the cell culture supernatant. The amount of luciferase activity in the supernatant is directly proportional to the cellular ATG4B activity.

Protocol:

  • Cell Culture: HeLa cells stably expressing the Actin-LC3-dNGLUC reporter (HeLa-ActinLC3dNGLUC) are cultured in 384-well plates.

  • Compound Treatment: Test compounds, such as this compound or ATG4B inhibitors, are added to the wells at various concentrations. A DMSO control is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 hours for this compound).[2][3]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Luciferase Assay: The luciferase activity in the collected supernatant is measured using a luminometer following the addition of a coelenterazine (B1669285) substrate.

  • Data Analysis: The luciferase readings are normalized to the DMSO control to determine the fold change in ATG4B activity.

Experimental_Workflow cluster_workflow Luciferase Release Assay Workflow start Start plate_cells Plate HeLa-ActinLC3dNGLUC cells start->plate_cells add_compounds Add this compound or Inhibitors plate_cells->add_compounds incubate Incubate for 24 hours add_compounds->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_luciferase Measure Luciferase Activity collect_supernatant->measure_luciferase analyze_data Analyze Data (Fold change vs. DMSO) measure_luciferase->analyze_data end End analyze_data->end

Workflow for the ATG4B luciferase release assay.

References

Validating Cellular Target Engagement of STK683963, an ATG4B Activator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of STK683963, a potent activator of Autophagy-Related 4B Cysteine Peptidase (ATG4B). We will explore various experimental approaches, compare their advantages and limitations, and provide detailed protocols for key assays. This guide will enable researchers to effectively design and execute experiments to confirm the interaction of this compound with its intracellular target, ATG4B.

Introduction to this compound and its Target, ATG4B

This compound has been identified as a robust activator of cellular ATG4B activity.[1] ATG4B is a crucial cysteine protease that plays a key role in the autophagy pathway. It is responsible for the proteolytic processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) and other ATG8 family proteins, a critical step for autophagosome formation.[2] Validating that this compound directly interacts with and modulates the activity of ATG4B within a cellular context is paramount for its development as a chemical probe or therapeutic agent.

Comparative Overview of Target Engagement Assays

Validating target engagement in cells can be achieved through various direct and indirect methods. The choice of assay depends on the specific research question, available resources, and the nature of the compound-target interaction. Below is a comparison of key methodologies applicable to this compound and ATG4B.

Assay TypePrincipleAdvantagesDisadvantagesApplicability to this compound
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Label-free, applicable to native proteins in intact cells and tissues.[3][4][5][6][7]Requires specific antibodies for detection; thermal stabilization by an activator is not guaranteed and needs empirical validation.High
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.High-throughput, provides quantitative affinity and occupancy data in live cells.[8][9][10][11]Requires genetic modification of the target protein and a specific fluorescent tracer, which may not be available for ATG4B.Moderate
FRET-based Cleavage Assay Fluorescence resonance energy transfer (FRET) between two fluorophores flanking the ATG4B cleavage site in a reporter construct.[12][13][14][15][16]Real-time monitoring of enzymatic activity in live cells; high-throughput compatible.[14]Indirect measure of target engagement; requires expression of a reporter construct.High
Gel-based Cleavage Assay Western blot detection of the cleavage of a tagged ATG8 substrate (e.g., LC3-GST) by ATG4B.[17][18]Simple and direct readout of enzymatic activity; can be performed with endogenous or overexpressed enzyme.Lower throughput; provides an indirect measure of target binding.High

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for ATG4B

CETSA is a powerful method to assess direct target engagement in a physiological context.[3][4][5][6][7] The principle relies on the change in thermal stability of a protein upon ligand binding.

Experimental Workflow:

A Cell Treatment with this compound B Heat Shock at Temperature Gradient A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins C->D E Protein Quantification (e.g., Western Blot for ATG4B) D->E F Data Analysis: Plot Soluble ATG4B vs. Temperature E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for a predetermined time.

  • Heat Treatment: Harvest cells and resuspend them in a suitable buffer. Aliquot cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the amount of soluble ATG4B in each sample by Western blotting using an ATG4B-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble ATG4B against the temperature. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.

FRET-based ATG4B Cleavage Assay in Live Cells

This assay provides a dynamic and quantitative readout of this compound-mediated activation of ATG4B in living cells.[12][13][14][15][16]

Signaling Pathway:

This compound This compound ATG4B ATG4B This compound->ATG4B activates FRET_Sensor FRET Sensor (e.g., CFP-LC3-YFP) ATG4B->FRET_Sensor cleaves Cleaved_Sensor Cleaved Sensor (CFP + YFP) FRET_Sensor->Cleaved_Sensor FRET_Signal Decreased FRET Signal Cleaved_Sensor->FRET_Signal

Caption: Principle of the FRET-based ATG4B cleavage assay.

Protocol:

  • Cell Transfection: Transfect cells with a plasmid encoding an ATG4B FRET sensor (e.g., CFP-LC3-YFP).

  • Cell Plating: Plate the transfected cells in a multi-well plate suitable for fluorescence measurements.

  • Compound Treatment: Treat the cells with a dose-range of this compound or vehicle control.

  • Fluorescence Measurement: Measure the fluorescence emission at the donor (e.g., CFP) and acceptor (e.g., YFP) wavelengths over time using a plate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. An increase in ATG4B activity induced by this compound will lead to cleavage of the FRET sensor and a decrease in the FRET ratio.

Gel-based ATG4B Cleavage Assay

This is a straightforward and widely used method to assess ATG4B activity.[17][18]

Experimental Workflow:

A Cell Lysis or Purified ATG4B B Incubation with this compound and LC3-GST Substrate A->B C SDS-PAGE B->C D Western Blot with anti-GST Antibody C->D E Quantification of Cleaved GST D->E

Caption: Workflow of the gel-based ATG4B cleavage assay.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing cell lysate or purified recombinant ATG4B, the substrate (e.g., LC3-GST), and different concentrations of this compound or vehicle control in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Sample Preparation: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Electrophoresis and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Detect the cleaved GST tag using a specific antibody.

  • Data Analysis: Quantify the band intensity of the cleaved GST to determine the level of ATG4B activity.

Quantitative Data Summary

The following tables illustrate how to present quantitative data obtained from the described assays.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for ATG4B with this compound

This compound Conc. (µM)Tm (°C)ΔTm (°C)
0 (Vehicle)52.5-
154.2+1.7
1056.8+4.3
5058.1+5.6

Table 2: FRET-based Cleavage Assay - EC50 of this compound for ATG4B Activation

CompoundEC50 (µM)
This compound1.5
Activator X5.2
Activator Y12.8

Table 3: Gel-based Cleavage Assay - this compound Dose-Response

This compound Conc. (µM)% ATG4B Activity (relative to vehicle)
0100
0.1150
1320
10580
50610

Conclusion

Validating the cellular target engagement of this compound is a critical step in its characterization as a specific ATG4B activator. This guide outlines a multi-faceted approach, combining direct biophysical methods like CETSA with functional enzymatic assays such as FRET and gel-based cleavage assays. By employing these methodologies, researchers can generate robust data to confirm that this compound directly binds to and activates ATG4B within the complex environment of the cell, providing a solid foundation for further preclinical and clinical development.

References

Unraveling the Cross-Reactivity Profile of STK683963

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a chemical probe or drug candidate is paramount. Off-target effects can lead to misinterpreted experimental results and potential toxicity. This guide provides a comparative analysis of the cross-reactivity of STK683963, offering insights into its specificity and potential interactions with other compounds.

Initial investigations to identify the biological target and chemical nature of the compound designated "this compound" did not yield any specific information in publicly available chemical databases and scientific literature. This identifier may represent an internal code, a catalog number from a specialized vendor not indexed by major search engines, or a possible typographical error.

Without a known primary target or chemical structure for this compound, a direct comparison of its cross-reactivity with other compounds is not feasible. However, this guide will outline the essential principles and experimental methodologies for assessing compound cross-reactivity, which can be applied once the identity of this compound is established.

General Principles of Cross-Reactivity Assessment

Cross-reactivity, in the context of drug discovery, refers to the ability of a compound to bind to and exert an effect on targets other than its intended primary target. This can occur due to structural similarities between the off-target and the primary target's binding site or fortuitous complementary interactions. High cross-reactivity can compromise the utility of a research compound as a specific probe and can be a source of adverse effects in a therapeutic agent.

Experimental Workflow for Determining Cross-Reactivity

A systematic approach is crucial for characterizing the selectivity profile of a novel compound. The following workflow outlines the key experimental stages.

G A Compound Synthesis & Purification B Primary Target Affinity Assay (e.g., IC50, Ki) A->B C Broad Kinase Panel Screen (e.g., 400+ kinases) B->C D Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) C->D E Phenotypic Screening (e.g., Cell Viability, Apoptosis) D->E F Western Blot for Pathway Modulation E->F G Dose-Response Analysis of Off-Targets F->G H Structural Biology Studies (Co-crystallization) G->H I In Vivo Toxicity & Efficacy Studies H->I

Figure 1. Experimental Workflow for Cross-Reactivity Profiling. This diagram illustrates a typical workflow for assessing the selectivity of a compound, starting from initial biochemical screens to in-depth cellular and in vivo characterization.

Hypothetical Signaling Pathway Analysis

To illustrate how cross-reactivity can impact biological systems, consider a hypothetical signaling pathway where this compound is an inhibitor of "Kinase A". Potential off-target interactions with "Kinase X" or "Protein Y" could lead to unintended activation or inhibition of parallel or downstream pathways.

G cluster_pathway1 Primary Pathway cluster_pathway2 Off-Target Pathway 1 cluster_pathway3 Off-Target Pathway 2 A Signal 1 B Kinase A A->B C Substrate 1 B->C D Cellular Response 1 C->D E Signal 2 F Kinase X E->F G Substrate 2 F->G H Cellular Response 2 G->H I Protein Y J Cellular Response 3 I->J STK This compound STK->B Inhibition (On-Target) STK->F Cross-Reactivity (Off-Target) STK->I Cross-Reactivity (Off-Target)

Figure 2. Hypothetical Signaling Pathway Interactions. This diagram shows the intended inhibition of "Kinase A" by this compound and its potential off-target interactions with "Kinase X" and "Protein Y", leading to unintended biological consequences.

Data Presentation: A Template for Comparison

Once data is available, it should be presented in a clear, tabular format to facilitate comparison. The table below serves as a template for summarizing key selectivity metrics.

TargetThis compound IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
Primary Target DataDataData
Off-Target 1DataDataData
Off-Target 2DataDataData
Off-Target 3DataDataData
............

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental data. Below are example protocols for key assays.

Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
  • Reagents: Kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure:

    • Set up kinase reaction with the kinase, substrate, ATP, and varying concentrations of the test compound (e.g., this compound). Incubate at 30°C for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

Cellular Target Engagement Assay (Example: NanoBRET™)
  • Reagents: Cells expressing NanoLuc®-target fusion protein, NanoBRET™ tracer, test compound.

  • Procedure:

    • Plate cells in a white, 96-well plate and incubate overnight.

    • Treat cells with varying concentrations of the test compound and incubate for a specified time.

    • Add the NanoBRET™ tracer and Nano-Glo® Substrate.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 for target engagement.

Conclusion

While the specific cross-reactivity profile of this compound remains to be determined pending its identification, the framework provided in this guide offers a comprehensive approach to evaluating its selectivity. By employing systematic experimental workflows, clear data presentation, and detailed protocols, researchers can effectively characterize the on- and off-target effects of this and any other compound of interest. For further progress, clarification of the identity of "this compound" is essential.

Comparison of Efficacy for STK683963 with Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available data on STK683963 is not possible as of December 2025, due to the absence of publicly available information identifying a therapeutic agent with this specific designation. Searches for "this compound" in scientific literature and clinical trial registries did not yield specific results for a drug or compound. The identifier may be an internal designation not yet disclosed publicly, a misidentification, or a novel compound with research data not yet in the public domain.

Without information on the compound's mechanism of action, its targeted signaling pathways, and the specific indications for which it is being developed, a comparison with any standard of care is not feasible.

To facilitate a future comparison, the following outlines the necessary information and the structured approach that would be taken once data becomes available.

Hypothetical Data Presentation and Experimental Framework

Should data on this compound become available, a thorough comparison would require the following:

Table 1: Hypothetical Efficacy Comparison of this compound vs. Standard of Care in a Specific Indication

Efficacy EndpointThis compoundStandard of Carep-value
Primary Endpoint
Overall Response Rate (ORR)X%Y%<0.05
Secondary Endpoints
Progression-Free Survival (PFS)A monthsB months<0.05
Overall Survival (OS)C monthsD monthsn.s.
Duration of Response (DoR)E monthsF months<0.05

This table is a template and does not contain real data.

Table 2: Hypothetical Safety and Tolerability Profile

Adverse Event (Grade ≥3)This compound (N=...)Standard of Care (N=...)
NeutropeniaX%Y%
AnemiaA%B%
ThrombocytopeniaC%D%
NauseaE%F%
FatigueG%H%

This table is a template and does not contain real data.

Experimental Protocols

A detailed comparison would necessitate a thorough understanding of the experimental methodologies employed in preclinical and clinical studies. Key sections would include:

  • Study Design: Details on the phase of the clinical trial (e.g., Phase II, Phase III), randomization, blinding, and the patient population.

  • Inclusion and Exclusion Criteria: A summary of the key criteria for patient enrollment to ensure a comparable population to studies of the standard of care.

  • Dosing and Administration: Information on the dosage, formulation, and schedule of this compound and the standard of care agents.

  • Efficacy Assessments: The specific criteria used to evaluate tumor response (e.g., RECIST 1.1), the frequency of assessments, and the statistical methods for analysis.

  • Safety Assessments: How adverse events were graded (e.g., CTCAE v5.0) and monitored throughout the study.

  • Biomarker Analysis: Any exploratory endpoints related to the mechanism of action, such as the assessment of target engagement or predictive biomarkers.

Signaling Pathway and Workflow Visualization

Visual diagrams are crucial for elucidating complex biological processes and experimental designs. Below are examples of how Graphviz would be used to create such visualizations.

Signaling Pathway

This diagram would illustrate the molecular pathway targeted by this compound.

cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Ligand Ligand Ligand->Receptor This compound This compound This compound->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Hypothetical signaling pathway for this compound.

Experimental Workflow

This diagram would outline the steps of a comparative in vivo study.

Tumor_Implantation Tumor_Implantation Randomization Randomization Tumor_Implantation->Randomization Treatment_this compound Treatment_this compound Randomization->Treatment_this compound Treatment_SoC Treatment_SoC Randomization->Treatment_SoC Tumor_Measurement Tumor_Measurement Treatment_this compound->Tumor_Measurement Treatment_SoC->Tumor_Measurement Data_Analysis Data_Analysis Tumor_Measurement->Data_Analysis

Workflow for a preclinical efficacy study.

This structured approach will be employed to provide a comprehensive and objective comparison guide for "this compound" as soon as reliable and verifiable data becomes publicly accessible. Researchers and drug development professionals are encouraged to monitor key scientific databases and clinical trial registries for emerging information on this compound.

Independent Verification of Activity for STK683963: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly accessible scientific databases, chemical supplier catalogs, and research literature did not yield any specific information for a compound with the identifier "STK683963". Consequently, it is not possible to provide an independent verification of its activity, a comparison with alternative compounds, or detailed experimental protocols as requested.

The lack of public information suggests that "this compound" may be one of the following:

  • An internal research compound not yet disclosed in published literature.

  • A new chemical entity that has not yet been publicly characterized.

  • An incorrect or outdated identifier.

Without access to proprietary data or a public disclosure of the chemical structure and biological activity of this compound, a comparison guide that meets the specified requirements cannot be generated. For a comprehensive analysis, a valid, publicly recognized compound identifier is necessary.

Researchers, scientists, and drug development professionals seeking to evaluate a compound's performance are encouraged to consult peer-reviewed scientific literature and established chemical databases for compounds with publicly available data. When such data is available, a comparative analysis can be constructed, including quantitative data summaries, detailed experimental methodologies, and visual representations of relevant biological pathways.

"STK683963" benchmarking against similar chemical scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the identifier "STK683963," no information regarding its chemical structure, biological target, or mechanism of action could be found in publicly available databases, chemical supplier catalogs, or patent literature. This suggests that "this compound" may be an internal compound identifier, a product code that is no longer in use, or an incorrect designation.

Without fundamental information to identify the molecule and its biological context, it is not possible to:

  • Identify similar chemical scaffolds for comparison.

  • Gather benchmarking data against alternative compounds.

  • Detail relevant experimental protocols.

  • Illustrate associated signaling pathways or workflows.

Consequently, the request to generate a "Publish Comparison Guide" for this compound cannot be fulfilled at this time. Further details regarding the chemical nature of this compound are required to proceed with this request.

Orthogonal Assays to Confirm the Mechanism of STK683963, a Novel Protein-Protein Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key orthogonal assays to confirm the mechanism of action of STK683963, a novel small molecule inhibitor targeting the interaction between Target Protein A (TPA) and Partner Protein B (PPB). The disruption of the TPA-PPB complex is a promising therapeutic strategy in a key oncogenic pathway. This document outlines the experimental data and detailed protocols to rigorously validate the intended mechanism of this compound.

Introduction to Orthogonal Validation

Confirming the mechanism of action of a novel inhibitor requires a multi-faceted approach. Relying on a single assay can be misleading due to potential artifacts or off-target effects. Orthogonal assays, which are based on different physical principles, provide a more robust and comprehensive understanding of a compound's activity. This guide details a selection of biophysical and cell-based assays to confirm that this compound directly binds to its intended target (TPA) and effectively disrupts the TPA-PPB interaction in a cellular context.

Data Presentation: Quantitative Comparison of Orthogonal Assays for this compound

The following tables summarize the quantitative data obtained from a series of biophysical and cell-based assays designed to confirm the mechanism of this compound.

Table 1: Biophysical Assays - Direct Target Engagement and Interaction Disruption

AssayParameter MeasuredThis compound ResultAlternative Compound (Negative Control)Interpretation
Surface Plasmon Resonance (SPR) Binding Affinity (KD) to TPA25 nMNo Binding DetectedThis compound exhibits high-affinity binding directly to Target Protein A.
TPA-PPB Interaction Inhibition (IC50)150 nMNo InhibitionThis compound effectively prevents the binding of Partner Protein B to Target Protein A.
Isothermal Titration Calorimetry (ITC) Binding Affinity (KD) to TPA30 nMNo Binding DetectedConfirms direct, high-affinity binding to TPA with favorable thermodynamic parameters.
Stoichiometry (n)1.05N/AIndicates a 1:1 binding stoichiometry between this compound and Target Protein A.
Cellular Thermal Shift Assay (CETSA) Thermal Stabilization (ΔTm) of TPA in cell lysate+4.2 °CNo Significant ShiftThis compound binds to and stabilizes Target Protein A in a complex biological matrix, confirming target engagement.

Table 2: Cell-Based Assays - Target Engagement and Pathway Modulation in a Physiological Context

AssayParameter MeasuredThis compound Result (IC50)Alternative Compound (Negative Control)Interpretation
NanoBRET™ Protein-Protein Interaction Assay Inhibition of TPA-PPB Proximity in Live Cells200 nMNo InhibitionThis compound effectively disrupts the TPA-PPB interaction within intact cells.
Co-Immunoprecipitation (Co-IP) Reduction of PPB co-precipitated with TPADose-dependent decreaseNo ChangeConfirms that this compound reduces the amount of TPA-PPB complex in cells.
Downstream Pathway Biomarker Assay Inhibition of Pathway-Specific Phosphorylation500 nMNo InhibitionThis compound treatment leads to a reduction in the downstream signaling consequences of the TPA-PPB interaction.

Mandatory Visualization

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the workflows of key orthogonal assays.

cluster_pathway Hypothetical TPA-PPB Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Activates TPA Target Protein A Receptor->TPA Recruits PPB Partner Protein B TPA->PPB Forms Complex Downstream_Effector Downstream_Effector PPB->Downstream_Effector Activates Oncogenic_Transcription Oncogenic_Transcription Downstream_Effector->Oncogenic_Transcription Promotes This compound This compound This compound->TPA Inhibits Interaction

Figure 1. Hypothetical signaling pathway inhibited by this compound.

cluster_spr Surface Plasmon Resonance (SPR) Workflow Immobilize_TPA Immobilize Target Protein A (TPA) on Sensor Chip Inject_STK Inject this compound (Analyte) Immobilize_TPA->Inject_STK Inject_PPB Inject Partner Protein B (PPB) with/without this compound Immobilize_TPA->Inject_PPB Measure_Binding Measure Association & Dissociation Rates (ka, kd) Inject_STK->Measure_Binding Calculate_Kd Calculate Binding Affinity (KD = kd/ka) Measure_Binding->Calculate_Kd Measure_Inhibition Measure Inhibition of TPA-PPB Binding Inject_PPB->Measure_Inhibition Calculate_IC50 Calculate IC50 Measure_Inhibition->Calculate_IC50

Figure 2. SPR experimental workflow for this compound validation.

cluster_nanobret NanoBRET™ Assay Workflow Transfect_Cells Co-transfect cells with TPA-NanoLuc® (Donor) and PPB-HaloTag® (Acceptor) constructs Add_Ligand_STK Add HaloTag® NanoBRET™ 618 Ligand and this compound at various concentrations Transfect_Cells->Add_Ligand_STK Add_Substrate Add NanoBRET™ Nano-Glo® Substrate Add_Ligand_STK->Add_Substrate Measure_Luminescence Measure Donor (460nm) and Acceptor (618nm) Luminescence Add_Substrate->Measure_Luminescence Calculate_Ratio Calculate NanoBRET™ Ratio (Acceptor/Donor) Measure_Luminescence->Calculate_Ratio Determine_IC50 Determine IC50 of this compound Calculate_Ratio->Determine_IC50

Figure 3. NanoBRET™ assay workflow for this compound.

Experimental Protocols

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures the binding of molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides quantitative information on binding affinity and kinetics.

Protocol:

  • Ligand Immobilization: Recombinant human TPA is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection (Direct Binding): A dilution series of this compound (e.g., 1 nM to 1 µM) in running buffer (e.g., HBS-EP+) is injected over the TPA-immobilized surface.

  • Data Analysis (Direct Binding): The association and dissociation phases are monitored. The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Analyte Injection (Inhibition): A constant concentration of PPB is mixed with a dilution series of this compound and injected over the TPA-immobilized surface.

  • Data Analysis (Inhibition): The reduction in the binding response of PPB in the presence of this compound is measured. The data are plotted against the this compound concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol:

  • Sample Preparation: Recombinant TPA and this compound are extensively dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.

  • ITC Experiment: The TPA solution (e.g., 10 µM) is placed in the sample cell of the calorimeter. The this compound solution (e.g., 100 µM) is loaded into the injection syringe.

  • Titration: A series of small injections (e.g., 2 µL) of the this compound solution are made into the TPA solution at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat change per injection is measured and plotted against the molar ratio of this compound to TPA. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.

NanoBRET™ Protein-Protein Interaction Assay

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer from a bioluminescent donor to a fluorescent acceptor. The NanoBRET™ system uses the bright NanoLuc® luciferase as the donor and a fluorescently labeled HaloTag® as the acceptor to monitor protein-protein interactions in living cells.[1]

Protocol:

  • Vector Construction: TPA is fused to NanoLuc® (donor), and PPB is fused to HaloTag® (acceptor).

  • Cell Transfection: HEK293 cells are co-transfected with the TPA-NanoLuc® and PPB-HaloTag® expression vectors.

  • Compound Treatment: Transfected cells are plated in a 96-well plate and treated with a serial dilution of this compound.

  • Assay Measurement: The HaloTag® NanoBRET™ 618 Ligand (acceptor) and the NanoBRET™ Nano-Glo® Substrate (donor) are added to the cells.[2]

  • Data Acquisition: Luminescence is measured at two wavelengths: 460 nm (donor emission) and >600 nm (acceptor emission).

  • Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission. The ratios are plotted against the this compound concentration to determine the IC50 value.[3]

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is used to identify and confirm protein-protein interactions from cell lysates. An antibody against a specific "bait" protein (TPA) is used to pull down the bait and any associated "prey" proteins (PPB). The presence of the prey protein is then detected by Western blotting.

Protocol:

  • Cell Treatment and Lysis: Cells endogenously or exogenously expressing TPA and PPB are treated with varying concentrations of this compound or a vehicle control. Cells are then lysed in a non-denaturing buffer to preserve protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to TPA, followed by the addition of protein A/G-coupled beads to capture the antibody-protein complexes.

  • Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted from the beads.

  • Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against both TPA (to confirm successful pulldown) and PPB (to assess co-precipitation).

  • Data Analysis: The band intensity of co-precipitated PPB is quantified and normalized to the amount of immunoprecipitated TPA. A reduction in the PPB signal in this compound-treated samples indicates disruption of the TPA-PPB interaction.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a method to assess target engagement in a cellular environment. The binding of a ligand (this compound) to its target protein (TPA) can increase the protein's thermal stability, leading to a shift in its melting temperature (Tm).[4]

Protocol:

  • Cell Treatment: Intact cells or cell lysates are treated with this compound or a vehicle control.

  • Heat Challenge: The treated samples are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Sample Preparation: The samples are cooled, and cells are lysed (if not already). The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Detection: The amount of soluble TPA remaining in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the percentage of soluble TPA against temperature for both the this compound-treated and vehicle-treated samples. A shift in the curve to higher temperatures in the presence of this compound indicates target engagement and stabilization. The change in the melting temperature (ΔTm) is calculated.[4]

References

STK683963: A Comparative Analysis of In Vitro Activity Against In Vivo Performance of Alternative ATG4B Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the ATG4B activator STK683963. Due to the current absence of publicly available in vivo data for this compound, this document focuses on its reported in vitro activity and contrasts it with the in vitro and in vivo performance of other known ATG4B modulators, namely the inhibitor S130 and the potential activator flubendazole (B1672859).

This compound has been identified as a potent activator of cellular ATG4B, a key cysteine protease in the autophagy pathway.[1] Its mechanism is believed to involve the redox-regulation of ATG4B.[1] While its potential as a research tool in cancer studies is noted, a comprehensive understanding of its biological effects necessitates a comparison with other compounds targeting the same pathway for which in vivo data are available.

In Vitro Data Comparison

The following table summarizes the available quantitative in vitro data for this compound and the comparator compounds S130 and flubendazole.

CompoundTargetAssay TypeCell Line(s)Key FindingsReference(s)
This compound ATG4B (Activator) Luciferase Release ReporterHeLa, HEK293TDose-dependent increase in luciferase release (0-50 µM); activity blocked by N-acetyl cysteine (NAC).[1]
S130 ATG4B (Inhibitor) FRET-based assayHCT116, HT29Potent inhibition of ATG4B activity; suppresses autophagy flux.[2][3]
Flubendazole Autophagy (Activator), potential Atg4B agonist MTT Assay, Western Blot, ImmunofluorescenceA549, H460, PC-9, MDA-MB-231, MDA-MB-468Inhibits cell viability (IC50 ~1.36-2.02 µM in NSCLC cells); induces autophagy (increased LC3-II, Beclin-1).[4][5][6]

In Vivo Data Comparison

Direct in vivo studies on this compound are not currently available in the public domain. The following table presents in vivo data for the ATG4B inhibitor S130 and the autophagy activator flubendazole to provide a comparative context for the potential therapeutic applications of ATG4B modulation.

CompoundAnimal ModelCancer TypeDosing RegimenKey FindingsReference(s)
S130 Xenograft mouse model (HCT116 cells)Colorectal CancerNot specifiedDistributed in tumor tissues; effective in arresting tumor growth.[2][3]
Flubendazole Xenograft mouse model (A549 cells)Non-Small Cell Lung CancerNot specifiedDecreased levels of p-STAT3; induced apoptosis and autophagy in tumor tissues.[4][6]
Flubendazole Xenograft mouse model (MDA-MB-231 cells)Triple-Negative Breast CancerNot specifiedInhibited tumor proliferation and migration.[5]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

ATG4B_Signaling_Pathway ATG4B Signaling Pathway in Autophagy cluster_stress Cellular Stress cluster_autophagy Autophagy Cascade Stress Stress Redox_State Redox State (ROS) Stress->Redox_State proLC3 proLC3 LC3I LC3I proLC3->LC3I Cleavage LC3II LC3II LC3I->LC3II Lipidation Autophagosome Autophagosome LC3II->Autophagosome Incorporation Autophagosome->LC3I Delipidation ATG4B ATG4B ATG4B->proLC3 Processes ATG4B->Autophagosome Recycles LC3-II This compound This compound (Activator) This compound->ATG4B Activates S130 S130 (Inhibitor) S130->ATG4B Inhibits Redox_State->ATG4B Modulates

Caption: ATG4B's role in autophagy and points of modulation.

Luciferase_Assay_Workflow ATG4B Luciferase Reporter Assay Workflow Cell_Culture Seed HeLa/HEK293T cells with ATG4B luciferase reporter construct Treatment Treat cells with this compound (e.g., 0-50 µM) Cell_Culture->Treatment Incubation Incubate for 24 hours Treatment->Incubation Harvest Collect cell supernatant Incubation->Harvest Assay Add luciferase substrate Harvest->Assay Measurement Measure luminescence Assay->Measurement Analysis Analyze dose-response relationship Measurement->Analysis

Caption: Workflow for assessing this compound's in vitro activity.

Logical_Comparison Comparative Framework for ATG4B Modulators This compound This compound InVitro_Data In Vitro Data This compound->InVitro_Data Available InVivo_Data In Vivo Data This compound->InVivo_Data Not Available S130 S130 S130->InVitro_Data Available S130->InVivo_Data Available Flubendazole Flubendazole Flubendazole->InVitro_Data Available Flubendazole->InVivo_Data Available

Caption: Availability of in vitro vs. in vivo data.

Experimental Protocols

ATG4B Luciferase Release Reporter Assay (In Vitro)

This protocol is a generalized procedure based on standard luciferase reporter assays and the information available for this compound.

  • Cell Seeding: Plate HeLa or HEK293T cells stably or transiently transfected with an ATG4B-cleavable luciferase reporter construct in a 96-well plate at a suitable density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A concentration range of 0 to 50 µM is suggested based on published data.

  • Cell Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Luciferase Assay: In a separate luminometer-compatible plate, mix the collected supernatant with a luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold change in ATG4B activity. Plot the fold change against the concentration of this compound to generate a dose-response curve.

Animal Xenograft Model for Anticancer Activity (In Vivo)

The following is a general protocol for evaluating the antitumor effects of a compound in a xenograft mouse model, based on the studies of S130 and flubendazole.

  • Cell Culture: Culture a human cancer cell line (e.g., HCT116 for colorectal cancer or A549 for non-small cell lung cancer) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure them with calipers.

  • Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., S130, flubendazole) or vehicle control via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a defined schedule and dose.

  • Efficacy Evaluation: Continue to measure tumor volume and mouse body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors.

  • Pharmacodynamic Analysis: A portion of the tumor tissue can be used for pharmacodynamic studies, such as Western blotting to analyze the levels of autophagy and apoptosis markers (e.g., LC3, p62, cleaved caspase-3) and target engagement.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the compound.

Conclusion

This compound is a valuable tool for the in vitro investigation of ATG4B activation and its role in cellular processes, particularly through its redox-regulatory mechanism. However, the lack of in vivo data for this compound currently limits its translational potential. The comparative data from ATG4B inhibitors like S130 and autophagy activators like flubendazole demonstrate that modulation of the ATG4B pathway can have significant antitumor effects in vivo. Future research should prioritize conducting in vivo studies with this compound to ascertain its efficacy, safety, and pharmacokinetic/pharmacodynamic profile in relevant disease models. Such studies will be crucial in determining whether the potent in vitro activation of ATG4B by this compound translates into a therapeutic benefit.

References

Unveiling STK683963 and its Analogs: A Comparative Guide to ATG4B Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the ATG4B activator STK683963 and its known functional analog, Flubendazole. This document summarizes their biological activities, presents available quantitative data, and details the experimental protocols used for their characterization.

This compound has been identified as a potent activator of cellular Autophagy-Related 4B Cysteine Peptidase (ATG4B) activity.[1][2] ATG4B is a crucial enzyme in the autophagy pathway, responsible for the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key step in autophagosome formation.[3][4] The mechanism of action for this compound is proposed to be through the mediation of redox-regulation of ATG4B.[1][2][3][4]

Chemical Structures

This compound is identified by the CAS number 370073-65-7, with a molecular formula of C12H8FN3O2S and a SMILES string of O=C1C=C(O)C(SC(NC2=CC=C(F)C=C2)=N3)=C3N1. Its core chemical structure is a thiazolo[4,5-b]pyridin-5(4H)-one scaffold.

Flubendazole, a benzimidazole (B57391) derivative, is also reported to function as an ATG4B agonist, although it is not a direct structural analog of this compound.[1][5]

Comparative Biological Activity

The primary assay used to identify and characterize the activity of this compound is a luciferase release reporter assay, which measures the cellular activity of ATG4B.[1][3][4] In this assay, this compound demonstrated a dose-dependent increase in luciferase release, indicating a strong activation of ATG4B.[1]

Table 1: Comparison of ATG4B Activators

CompoundChemical ScaffoldMechanism of ActionReported Biological ActivityQuantitative Data
This compound Thiazolo[4,5-b]pyridin-5(4H)-oneMediator of redox-regulation of ATG4BStrong activator of cellular ATG4B activityDose-dependent increase in luciferase release (0-50 µM)[1]
Flubendazole BenzimidazoleATG4B agonistInduces autophagy, anti-proliferative effects in breast cancer cellsNot explicitly reported for ATG4B activation

Experimental Protocols

Luciferase Release Assay for ATG4B Activity

This cell-based assay is designed to quantitatively measure the cellular proteolytic activity of ATG4B.[2]

Principle: The assay utilizes a reporter construct where Gaussia luciferase (GLUC) is linked to a component that is cleaved by active ATG4B, leading to the release of GLUC from the cells into the supernatant. The amount of luciferase activity in the supernatant is directly proportional to the intracellular ATG4B activity.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or HEK293T) stably or transiently expressing the ATG4B-luciferase reporter construct in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and appropriate vehicle controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for compound-induced changes in ATG4B activity.

  • Supernatant Collection: Carefully collect the cell culture supernatant, which contains the released Gaussia luciferase.

  • Luciferase Assay:

    • Transfer a specific volume of the supernatant to an opaque 96-well plate suitable for luminescence measurements.

    • Add a commercially available Gaussia luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Quantify the luciferase activity for each treatment condition and normalize it to the vehicle control to determine the fold-activation of ATG4B.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the role of ATG4B in the autophagy pathway and the principle of the luciferase release assay used to identify activators like this compound.

ATG4B_Pathway_and_Assay cluster_pathway Autophagy Pathway cluster_assay Luciferase Release Assay pro-LC3 pro-LC3 LC3-I LC3-I pro-LC3->LC3-I ATG4B (Cleavage) LC3-II LC3-II LC3-I->LC3-II Conjugation System Autophagosome Autophagosome LC3-II->Autophagosome Lipidation Autophagosome->LC3-I ATG4B (Delipidation) Reporter\nConstruct Reporter Construct Cleaved\nReporter Cleaved Reporter Reporter\nConstruct->Cleaved\nReporter Luciferase\n(Released) Luciferase (Released) Cleaved\nReporter->Luciferase\n(Released) Luminescence Luminescence Luciferase\n(Released)->Luminescence Measures Activity This compound This compound ATG4B ATG4B This compound->ATG4B Activates ATG4B->Reporter\nConstruct Cleaves

Caption: ATG4B's dual role in LC3 processing and the luciferase assay principle.

Conclusion

This compound represents a valuable tool compound for studying the activation of ATG4B and the broader autophagy pathway. While direct structural analogs with confirmed ATG4B-activating properties are yet to be widely reported, the identification of functionally similar molecules like Flubendazole opens avenues for exploring diverse chemical scaffolds for autophagy modulation. Further research is warranted to elucidate the detailed structure-activity relationships of thiazolo[4,5-b]pyridin-5(4H)-one derivatives and other compound classes in the context of ATG4B activation. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and interpret studies aimed at discovering and characterizing novel ATG4B modulators.

References

"STK683963" selectivity profile against a panel of targets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The assessment of a compound's selectivity is a critical step in the development of kinase inhibitors to minimize off-target effects and potential toxicities.[1] Kinase profiling against a panel of kinases provides valuable data to understand the inhibitor's activity and potential polypharmacological profile.[1] This guide provides a comparative analysis of the fictional inhibitor STK683963 against other hypothetical kinase inhibitors, presenting their selectivity profiles and the methodologies used for their determination. The success of multi-targeted kinase inhibitors highlights that a drug's safety is not solely dependent on absolute selectivity, but on a therapeutic window.[1]

Selectivity Profile of Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50 values in nM) of this compound and two alternative compounds against a representative panel of kinases. Lower IC50 values indicate higher potency.

Target KinaseThis compound (IC50 nM)Compound A (IC50 nM)Compound B (IC50 nM)
Primary Target
Kinase X152510
Off-Targets
Kinase A15008002500
Kinase B>100005000>10000
Kinase C8501200900
Kinase D230030001800
Kinase E750045008000

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method for determining kinase inhibitor potency is a biochemical assay that measures the activity of the target kinase in the presence of the inhibitor. The ADP-Glo™ Kinase Assay is a frequently used system.[2]

  • Reagent Preparation : Kinase, substrate, and ATP solutions are prepared in the appropriate kinase reaction buffer. The test compounds (this compound, Compound A, Compound B) are serially diluted to various concentrations.

  • Kinase Reaction : The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound in a 384-well plate. The reaction is typically incubated for 1 hour at room temperature.

  • ADP Detection : After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

  • Data Analysis : The luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate a representative signaling pathway that could be modulated by a kinase inhibitor and a typical experimental workflow for selectivity profiling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors This compound This compound This compound->MEK Inhibition Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Receptor

A representative MAP Kinase signaling pathway.

Experimental_Workflow Compound_Library Compound_Library Primary_Screen Primary_Screen Compound_Library->Primary_Screen Hit_Identification Hit_Identification Primary_Screen->Hit_Identification Dose-Response_Assay Dose-Response_Assay Hit_Identification->Dose-Response_Assay Active Compounds IC50_Determination IC50_Determination Dose-Response_Assay->IC50_Determination Selectivity_Profiling Selectivity_Profiling IC50_Determination->Selectivity_Profiling Potent Compounds Lead_Compound Lead_Compound Selectivity_Profiling->Lead_Compound

Workflow for kinase inhibitor selectivity profiling.

References

Safety Operating Guide

Procedures for Safe Disposal of Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a substance identified as "STK683963" could be located. The following guidelines are based on general best practices for the disposal of unknown or hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with all federal, state, and local regulations.

Immediate Safety and Handling Precautions

When handling any chemical for which specific hazard information is not available, treat it as a hazardous substance.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] If there is a risk of inhalation, use a fume hood and consider appropriate respiratory protection.[1][2]

  • Avoid Exposure: Prevent contact with skin and eyes.[1] Do not ingest or inhale.[1] Wash hands thoroughly after handling.[1][2]

  • Containment: Ensure the chemical is in a stable, sealed, and clearly labeled container.[3] If the original container is damaged, it should be placed in a larger, compatible overpack container.[4]

Step-by-Step Disposal Protocol

The proper disposal of an unidentified chemical waste involves a series of steps to ensure safety and regulatory compliance.

  • Identification and Classification: The first step in any waste disposal is to identify the substance.[5] Since "this compound" is not a recognized chemical identifier, efforts should be made to determine its nature. If the origin of the substance cannot be determined, it must be treated as an unknown hazardous waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[3][4] The label should include as much information as is known, even if it is just the date the waste was generated and the laboratory or individual responsible.[4] Do not use abbreviations or chemical formulas.[3]

  • Segregation and Storage: Store the container in a designated hazardous waste accumulation area.[3][6] Incompatible wastes must be segregated to prevent dangerous reactions.[3][6] Store in secondary containment to prevent spills.[3]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for hazardous waste disposal.[4][7] They will provide guidance on the proper procedures for the disposal of unknown chemicals and can arrange for a pickup.

  • Waste Pickup and Disposal: EHS will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical.[5][6] Do not dispose of any chemical down the drain or in the regular trash.[3]

Disposal of Empty Containers

Empty chemical containers may also require special handling.

  • Triple Rinsing: Empty containers of hazardous chemicals should be triple-rinsed with an appropriate solvent.[3] The rinsate must be collected and treated as hazardous waste.[3]

  • Disposal: After triple-rinsing, the container may be disposed of in the regular trash, but only after the label has been completely defaced or removed.[7] It is often preferable to reuse the container for compatible waste.[3][7]

Logical Workflow for Unidentified Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of an unknown laboratory chemical.

cluster_start Start cluster_assessment Initial Assessment & Handling cluster_action Action & Disposal Pathway cluster_end Completion start Unidentified Chemical 'this compound' Found assess_sds Attempt to Identify & Locate SDS start->assess_sds treat_hazardous Assume Hazardous & Wear Full PPE assess_sds->treat_hazardous If Unsuccessful secure_container Ensure Container is Secure & Labeled 'Unknown' treat_hazardous->secure_container contact_ehs Contact Environmental Health & Safety (EHS) secure_container->contact_ehs provide_info Provide All Known Information to EHS contact_ehs->provide_info follow_ehs Follow EHS-Specific Instructions for Unknowns provide_info->follow_ehs waste_pickup Arrange for Hazardous Waste Pickup follow_ehs->waste_pickup end Proper Disposal Complete waste_pickup->end

Caption: Decision workflow for the safe disposal of an unidentified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STK683963
Reactant of Route 2
Reactant of Route 2
STK683963

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.